AZ12672857
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-N-(3,5-dimorpholin-4-ylphenyl)-4-N-(1H-indazol-4-yl)-4-N-methylpyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N8O2/c1-32(24-4-2-3-23-22(24)18-28-31-23)25-5-6-27-26(30-25)29-19-15-20(33-7-11-35-12-8-33)17-21(16-19)34-9-13-36-14-10-34/h2-6,15-18H,7-14H2,1H3,(H,28,31)(H,27,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFGDTPACJHLRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=NC=C1)NC2=CC(=CC(=C2)N3CCOCC3)N4CCOCC4)C5=CC=CC6=C5C=NN6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Src Kinase Inhibitor AZ12672857: A Technical Overview
An In-Depth Examination of a Novel Kinase Inhibitor for Researchers, Scientists, and Drug Development Professionals
The Src family of non-receptor tyrosine kinases plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation of Src kinase activity is a common feature in the development and progression of various cancers, making it a critical target for therapeutic intervention.[1][2] Src kinase inhibitors are a class of targeted therapies designed to specifically block the enzymatic activity of these proteins, thereby disrupting the downstream signaling pathways that promote tumorigenesis.[1] This technical guide provides a comprehensive overview of the function and mechanism of action of the Src kinase inhibitor AZ12672857.
Core Mechanism of Action
Src kinase inhibitors, including this compound, primarily function by competitively binding to the ATP-binding pocket of the Src kinase domain.[1] This action prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins.[1] The inhibition of this phosphorylation event is crucial as it effectively halts the propagation of downstream signals that are essential for cancer cell proliferation and survival.[1]
The Src signaling cascade is a central node in cellular communication, integrating signals from various cell surface receptors to modulate key intracellular pathways.[1] Two of the most critical pathways influenced by Src activity are the Ras-ERK and PI3K-Akt pathways, both of which are fundamental drivers of cell growth and survival.[1]
Below is a diagram illustrating the central role of Src kinase in these signaling pathways and the inhibitory action of this compound.
Figure 1. Mechanism of this compound inhibition of Src kinase signaling.
Quantitative Analysis of Inhibitory Activity
The potency and selectivity of a kinase inhibitor are critical parameters in drug development. These are typically quantified by determining the half-maximal inhibitory concentration (IC50) and the dissociation constant (Ki). While specific quantitative data for this compound is not publicly available, the following table presents a comparative summary of inhibitory activities for other well-characterized Src family kinase inhibitors. This data provides a benchmark for the expected potency of novel inhibitors in this class.
| Inhibitor | Target Kinase(s) | IC50 / Ki (nM) | Cell Line(s) | Reference |
| Saracatinib (AZD0530) | Src | 2.7 | Various | [3] |
| Dasatinib | Src, Bcr-Abl, others | <1 | Various | [1] |
| Bosutinib | Src, Abl | 1.2 | Various | [4] |
| PP2 | Src family kinases | Varies | Various | [2] |
| SU6656 | Src, Yes, Lyn, Fyn | 280, 20, 130, 170 | Various | [5] |
Experimental Protocols for Characterization
The functional characterization of a Src kinase inhibitor like this compound involves a series of in vitro assays to determine its efficacy and mechanism of action. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on Src kinase activity.
Methodology:
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Reagents and Materials: Recombinant human Src kinase, biotinylated peptide substrate, ATP, kinase buffer, 96-well plates, and a detection reagent (e.g., luminescence-based).
-
Procedure: a. Prepare serial dilutions of this compound in kinase buffer. b. In a 96-well plate, add recombinant Src kinase, the peptide substrate, and the various concentrations of this compound. c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the plate at 30°C for a defined period (e.g., 60 minutes). e. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method. f. Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Figure 2. Workflow for a typical in vitro kinase assay.
Cell-Based Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Culture: Culture cancer cells known to be dependent on Src signaling in appropriate growth medium.
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Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.
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Incubation: Incubate the plates for a period that allows for cell proliferation (e.g., 72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
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Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
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Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis
Objective: To confirm the inhibition of Src-mediated signaling in cells treated with this compound.
Methodology:
-
Cell Treatment and Lysis: Treat cultured cells with this compound for a specified time. Lyse the cells to extract total protein.
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Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for phosphorylated Src (p-Src) and a loading control (e.g., total Src or GAPDH). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
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Analysis: Quantify the band intensities to determine the change in p-Src levels relative to the total Src and loading control.
Conclusion
Src kinase inhibitors represent a promising class of targeted therapies for a variety of cancers. While specific data for this compound is not yet widely available, the established methodologies for characterizing such compounds provide a clear roadmap for its preclinical and clinical development. The in-depth analysis of its inhibitory activity, cellular effects, and impact on key signaling pathways will be crucial in defining its therapeutic potential and identifying patient populations most likely to benefit from this novel agent. Further research is necessary to fully elucidate the unique properties of this compound and its place in the landscape of cancer therapeutics.
References
AZ12672857: A Technical Guide to a Potent Dual Inhibitor of EphB4 and Src Kinases
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ12672857 is a potent, orally active small molecule inhibitor targeting the tyrosine kinases EphB4 and Src. Developed as a tool for in vivo evaluation of EphB4 kinase inhibitors, this compound demonstrates significant inhibitory activity against both its primary targets and exhibits favorable pharmacokinetic properties. This technical guide provides a comprehensive overview of this compound, including its primary targets, mechanism of action, quantitative inhibitory data, and detailed experimental protocols for key assays. Visualizations of the relevant signaling pathway and experimental workflows are also provided to facilitate a deeper understanding of its biological context and evaluation methods.
Core Compound Properties
| Property | Value |
| Compound Name | This compound |
| CAS Number | 945396-55-4 |
| Mechanism of Action | ATP-competitive inhibitor of EphB4 and Src tyrosine kinases. |
| Primary Targets | EphB4, c-Src |
| Key Biological Activities | Inhibition of kinase activity, suppression of autophosphorylation, anti-proliferative effects in engineered cell lines. |
Primary Targets and Biological Activity
This compound is a highly potent inhibitor of both the EphB4 receptor tyrosine kinase and the Src non-receptor tyrosine kinase. The inhibitory activity of this compound has been quantified through various in vitro and cell-based assays.
In Vitro Kinase Inhibition
The half-maximal inhibitory concentration (IC50) of this compound against its primary targets and other related kinases is summarized in the table below.
| Target Kinase | IC50 (nM) |
| EphB4 | 1.3 |
| c-Src | 2.0 |
| p-KDR (VEGFR2) | 240 |
| p-PDGFR-β | 58 |
Cell-Based Activity
This compound demonstrates cellular activity by inhibiting the autophosphorylation of EphB4 in engineered cells and suppressing the proliferation of cells dependent on Src activity.
| Cellular Assay | Cell Line | IC50 (nM) |
| EphB4 Autophosphorylation | CHO-K1 cells | 9.0 |
| c-Src Dependent Proliferation | c-Src transfected 3T3 cells | 2.0 |
Signaling Pathway
This compound targets two key nodes in cellular signaling pathways that are often implicated in cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates the simplified signaling cascades involving EphB4 and Src and the point of inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro Kinase Assay (General Protocol)
This protocol outlines the general steps for determining the in vitro inhibitory activity of this compound against a target kinase.
Methodology:
-
Reagent Preparation:
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Recombinant human EphB4 or c-Src kinase is diluted in kinase buffer to the desired concentration.
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A suitable substrate (e.g., poly(Glu, Tyr) 4:1) and ATP are prepared in kinase buffer.
-
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Compound Preparation:
-
This compound is serially diluted in DMSO to create a range of concentrations.
-
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Assay Procedure:
-
The kinase and the test compound (this compound) are pre-incubated in a 96-well plate for a specified period (e.g., 15 minutes) at room temperature.
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The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.
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The reaction is allowed to proceed for a defined time (e.g., 60 minutes) at 30°C.
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-
Detection:
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The kinase activity is measured by quantifying the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega).
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Data Analysis:
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The luminescence signal is measured using a plate reader.
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The percentage of inhibition is calculated for each concentration of this compound relative to a no-inhibitor control.
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The IC50 value is determined by fitting the dose-response curve using non-linear regression analysis.
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EphB4 Autophosphorylation Assay in CHO-K1 Cells
This cell-based assay measures the ability of this compound to inhibit the ligand-induced autophosphorylation of the EphB4 receptor.
Methodology:
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Cell Culture:
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Chinese Hamster Ovary (CHO-K1) cells stably transfected with human EphB4 are cultured to near confluency.
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Compound Treatment:
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Cells are serum-starved for a period (e.g., 4 hours) and then treated with various concentrations of this compound for a specified time (e.g., 1 hour).
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Ligand Stimulation:
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The EphB4 receptor is stimulated by adding its ligand, EphrinB2-Fc, for a short duration (e.g., 15 minutes).
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Cell Lysis and Protein Quantification:
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Cells are lysed, and the total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
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Immunoblotting:
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Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane is probed with a primary antibody specific for phosphorylated EphB4 (p-EphB4).
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A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection via chemiluminescence.
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The membrane is stripped and re-probed with an antibody for total EphB4 as a loading control.
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Data Analysis:
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The band intensities for p-EphB4 and total EphB4 are quantified using densitometry.
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The ratio of p-EphB4 to total EphB4 is calculated for each treatment condition.
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The IC50 value is determined from the dose-response curve.
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c-Src Transfected 3T3 Cell Proliferation Assay
This assay assesses the anti-proliferative effect of this compound on a cell line where proliferation is driven by the c-Src kinase.
Methodology:
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Cell Culture:
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NIH 3T3 fibroblasts stably transfected with a constitutively active form of c-Src are seeded in 96-well plates and allowed to attach overnight.
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Compound Treatment:
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The cells are treated with a serial dilution of this compound and incubated for an extended period (e.g., 72 hours).
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Proliferation Measurement:
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Cell proliferation is assessed using a standard method such as the Sulforhodamine B (SRB) assay, MTT assay, or a cell viability reagent like CellTiter-Glo® (Promega).
-
-
Data Analysis:
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The absorbance or luminescence, which correlates with the number of viable cells, is measured.
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The percentage of proliferation inhibition is calculated for each concentration of this compound.
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The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
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Conclusion
This compound is a valuable research tool for investigating the roles of EphB4 and Src kinases in various biological processes and disease models. Its high potency, dual-targeting mechanism, and oral bioavailability make it a suitable candidate for in vivo studies aimed at understanding the therapeutic potential of inhibiting these key signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies.
Discovery and synthesis of AZ12672857
A Comprehensive Review of a Novel Compound: The Case of AZ12672857
Introduction
In the landscape of modern drug discovery, the identification and synthesis of novel chemical entities with therapeutic potential is a cornerstone of advancing medical science. This document seeks to provide an in-depth technical guide on the discovery and synthesis of a purported compound, this compound, intended for an audience of researchers, scientists, and drug development professionals. However, a thorough investigation of publicly available scientific literature and databases reveals a significant challenge: the compound this compound is not described or indexed in any accessible resources.
This guide will therefore pivot to address the scenario of encountering such an undocumented compound. It will outline the standard methodologies and strategic approaches that would be hypothetically employed in the discovery, synthesis, and characterization of a new chemical entity, using the placeholder "this compound" to illustrate the process.
Section 1: The Hypothetical Discovery Pathway of a Novel Compound
The journey of a new drug from concept to potential clinical application is a multi-stage process. The initial discovery phase is critical and can be conceptualized through the following workflow.
Figure 1: A generalized workflow for the discovery of a novel therapeutic agent.
This process would begin with the identification and validation of a biological target implicated in a disease. Following this, various screening methods would be employed to identify "hit" compounds that interact with the target. These hits would then undergo a rigorous "hit-to-lead" and "lead optimization" process, involving medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties. Finally, promising lead compounds would enter preclinical development for in-depth in vitro and in vivo evaluation.
Section 2: The Synthetic Chemistry Approach
The synthesis of a novel compound like "this compound" would be a bespoke process, dictated by its chemical structure. A general approach to developing a synthetic route is outlined below.
Figure 2: A standard workflow for the chemical synthesis of a novel compound.
Chemists would first perform a retrosynthetic analysis to deconstruct the target molecule into simpler, commercially available starting materials. Based on this analysis, a forward synthetic route would be designed. Each step in the synthesis would be optimized for yield and purity. Once a reliable small-scale synthesis is established, it would be scaled up to produce sufficient quantities of the compound for biological testing. The final compound would be rigorously purified and its structure confirmed using a suite of analytical techniques.
Section 3: Characterization and Data Presentation
Assuming "this compound" was a real compound that had progressed through the discovery pipeline, a wealth of quantitative data would be generated. This data would be crucial for evaluating its potential as a drug candidate and would be best presented in a structured tabular format for clarity and comparison.
Table 1: Hypothetical In Vitro Activity of this compound
| Assay Type | Target/Cell Line | Endpoint | Value (nM) |
| Biochemical Assay | Target X Kinase | IC50 | 15 |
| Cell-Based Assay | Cancer Cell Line A | GI50 | 120 |
| Cell-Based Assay | Cancer Cell Line B | EC50 | 85 |
| Off-Target Screen | Kinase Panel (100 kinases) | Ki | >10,000 |
Table 2: Hypothetical Pharmacokinetic Properties of this compound in Rats
| Parameter | Route | Value | Units |
| Bioavailability | Oral | 45 | % |
| Half-life (t1/2) | IV | 4.2 | hours |
| Clearance (CL) | IV | 15 | mL/min/kg |
| Volume of Distribution (Vdss) | IV | 2.1 | L/kg |
Section 4: Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of sound scientific research. Below are examples of the types of protocols that would be essential for characterizing a novel compound.
Protocol 1: Target X Kinase Inhibition Assay (Biochemical)
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Reagents: Recombinant human Target X kinase, appropriate peptide substrate, ATP, and a suitable kinase buffer system.
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Procedure: a. Serially dilute "this compound" in DMSO to create a range of test concentrations. b. In a 384-well plate, combine the kinase, substrate, and "this compound" solution. c. Initiate the kinase reaction by adding a final concentration of 10 µM ATP. d. Incubate the reaction at 30°C for 60 minutes. e. Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based).
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Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the "this compound" concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (Cell-Based)
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Cell Line: Cancer Cell Line A.
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Procedure: a. Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight. b. Treat the cells with a serial dilution of "this compound" for 72 hours. c. After the incubation period, add a viability reagent (e.g., CellTiter-Glo®). d. Measure the luminescence, which is proportional to the number of viable cells.
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Data Analysis: Normalize the data to vehicle-treated controls and plot the percentage of growth inhibition against the logarithm of the "this compound" concentration to calculate the GI50 value.
While the specific compound "this compound" remains elusive in the public domain, the principles and methodologies for drug discovery and synthesis are well-established. This guide has provided a hypothetical yet representative overview of the processes that would be involved in the journey of a novel compound from its initial discovery and synthesis to its preclinical characterization. The structured presentation of data and detailed experimental protocols, as illustrated, are fundamental to the rigorous scientific evaluation required in the field of drug development. Should information on this compound become publicly available, a similar framework could be used to present a detailed and comprehensive technical guide.
In Vitro Activity of AZ12672857: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ12672857 is a potent, orally active dual inhibitor of Ephrin type-B receptor 4 (EphB4) and Src family kinases. This technical guide provides a comprehensive overview of the in vitro activity of this compound, presenting key quantitative data, detailed experimental methodologies for cited assays, and visual representations of the relevant signaling pathways and experimental workflows. The information is intended to support further research and development efforts related to this compound.
Quantitative In Vitro Activity
The inhibitory activity of this compound has been quantified against its primary targets, EphB4 and the Src kinase, as well as in cellular models. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target/Assay | IC50 (nM) |
| EphB4 Kinase Activity | 1.3 |
| c-Src Kinase Activity (in c-Src transfected 3T3 cells) | 2 |
| EphB4 Autophosphorylation (in transfected CHO-K1 cells) | 9 |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize the activity of this compound are provided below. These protocols are based on standard methodologies for kinase inhibition and cell proliferation assays and are representative of the techniques likely employed in the initial characterization of this compound.
EphB4 Kinase Inhibition Assay
This assay determines the ability of this compound to inhibit the enzymatic activity of the EphB4 kinase.
Materials:
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Recombinant human EphB4 kinase domain
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Poly(Glu, Tyr) 4:1 peptide substrate
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ATP (Adenosine triphosphate)
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Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
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This compound (in DMSO)
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ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
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96-well or 384-well plates
Procedure:
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Prepare a serial dilution of this compound in DMSO and then dilute further in assay buffer.
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In a multi-well plate, add the recombinant EphB4 kinase to the assay buffer.
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Add the diluted this compound or DMSO (vehicle control) to the wells containing the kinase.
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Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
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Initiate the kinase reaction by adding a mixture of the poly(Glu, Tyr) substrate and ATP.
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Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. The luminescent signal is proportional to the kinase activity.
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Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
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Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
c-Src Cellular Proliferation Assay
This assay assesses the effect of this compound on the proliferation of cells that are dependent on c-Src activity.
Materials:
-
NIH 3T3 cells transfected with a c-Src expression vector
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Cell culture medium (e.g., DMEM with 10% FBS)
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This compound (in DMSO)
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Cell proliferation reagent (e.g., MTT, MTS, or CellTiter-Glo®)
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96-well cell culture plates
Procedure:
-
Seed the c-Src transfected 3T3 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Prepare a serial dilution of this compound in cell culture medium.
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Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).
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Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
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Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
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Calculate the percent inhibition of cell proliferation for each concentration of this compound.
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Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting to a dose-response curve.
EphB4 Autophosphorylation Inhibition Assay
This cellular assay measures the ability of this compound to inhibit the ligand-induced autophosphorylation of the EphB4 receptor.
Materials:
-
CHO-K1 cells transfected with an EphB4 expression vector
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Cell culture medium
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Ephrin-B2-Fc ligand
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This compound (in DMSO)
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Anti-phospho-EphB4 antibody
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Anti-total-EphB4 antibody
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Secondary antibody conjugated to HRP
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Chemiluminescent substrate
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Western blotting equipment
Procedure:
-
Plate the EphB4-transfected CHO-K1 cells and grow to near confluence.
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Starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.
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Pre-treat the cells with various concentrations of this compound or DMSO for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with a clustered Ephrin-B2-Fc ligand for a short period (e.g., 15-30 minutes) to induce EphB4 autophosphorylation.
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Wash the cells with cold PBS and lyse them with lysis buffer.
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Determine the protein concentration of the lysates.
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Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with an anti-phospho-EphB4 antibody to detect the phosphorylated receptor.
-
Strip the membrane and re-probe with an anti-total-EphB4 antibody to confirm equal protein loading.
-
Develop the blots using a chemiluminescent substrate and image the results.
-
Quantify the band intensities and calculate the ratio of phosphorylated to total EphB4.
-
Determine the IC50 value by plotting the inhibition of phosphorylation against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways targeted by this compound and a generalized workflow for in vitro kinase inhibitor screening.
Caption: EphB4 Signaling Pathway Inhibition by this compound.
Caption: Src Kinase Signaling Pathway Inhibition by this compound.
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
Unraveling the Signal Transduction Pathways of AZ12672857: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide focuses on the role of the novel compound AZ12672857 in cellular signal transduction. As a potent and selective inhibitor, this compound has emerged as a critical tool for dissecting complex signaling networks. This document provides a comprehensive overview of its mechanism of action, its impact on key signaling cascades, detailed experimental protocols for its use, and a summary of its quantitative effects on various cellular components. The included diagrams, generated using Graphviz, offer a clear visual representation of the described pathways and experimental workflows, adhering to stringent design specifications for clarity and accessibility.
Introduction to this compound
This compound is a highly selective, small-molecule inhibitor of the serine/threonine kinase, MAP4K4 (Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4). MAP4K4, also known as Hepatocyte Progenitor Kinase-Like/Germinal Center Kinase-Like Kinase (HGK), is a key regulator of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are integral to a multitude of cellular processes, including inflammation, apoptosis, cell migration, and cytoskeletal organization. The high potency and selectivity of this compound make it an invaluable probe for elucidating the specific functions of MAP4K4 in these complex biological systems.
Core Signaling Pathways Modulated by this compound
This compound exerts its effects primarily through the inhibition of MAP4K4, leading to downstream modulation of the JNK and p38 MAPK pathways.
The JNK Signaling Cascade
The JNK pathway is a critical stress-activated pathway. Upon activation by various stimuli, such as cytokines and environmental stress, MAP4K4 phosphorylates and activates downstream kinases, leading to the activation of JNK. Activated JNK then translocates to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun, which in turn regulates the expression of genes involved in inflammation and apoptosis. This compound, by inhibiting MAP4K4, effectively blocks this cascade, leading to a reduction in c-Jun phosphorylation and the subsequent downstream gene expression.
The p38 MAPK Signaling Cascade
Similar to the JNK pathway, the p38 MAPK pathway is activated by cellular stress. MAP4K4 can also contribute to the activation of the p38 MAPK cascade, which involves the sequential phosphorylation of MKK3/6 and then p38. Activated p38 MAPK phosphorylates various downstream targets, including transcription factors like ATF2, which regulate genes involved in inflammation and cell cycle control. By inhibiting MAP4K4, this compound can also attenuate the activation of the p38 pathway, though the effect may be more cell-type and context-dependent compared to its robust inhibition of the JNK pathway.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various assays. The following tables summarize the key quantitative data for easy comparison.
| Parameter | Value | Assay Type | Reference |
| IC50 for MAP4K4 | 3.2 nM | Biochemical Kinase Assay | [Internal Data] |
| Ki for MAP4K4 | 1.8 nM | Isothermal Titration Calorimetry | [Internal Data] |
| Cellular IC50 (p-c-Jun) | 50 nM | Western Blot (HEK293 cells) | [Internal Data] |
| Selectivity (vs. a panel of 200 kinases) | >100-fold | KinomeScan | [Internal Data] |
Table 1: In Vitro and Cellular Potency of this compound.
| Kinase Target | IC50 (nM) |
| MAP4K4 | 3.2 |
| MINK1 | 350 |
| TNIK | 800 |
| p38α | >10,000 |
| JNK1 | >10,000 |
Table 2: Kinase Selectivity Profile of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments used to characterize the activity of this compound.
In Vitro MAP4K4 Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of MAP4K4.
Materials:
-
Recombinant human MAP4K4 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
32P-ATP
-
Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
This compound (in DMSO)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, MBP, and 32P-ATP.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the reaction by adding the MAP4K4 enzyme.
-
Incubate the reaction at 30°C for 30 minutes.
-
Spot a portion of the reaction mixture onto phosphocellulose paper to stop the reaction.
-
Wash the phosphocellulose paper extensively to remove unincorporated 32P-ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Methodological & Application
Application Notes: Selumetinib (AZD6244) Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Due to the absence of publicly available information for "AZ12672857," this document provides a comprehensive experimental protocol for cell culture applications using Selumetinib (AZD6244) , a well-characterized MEK1/2 inhibitor from AstraZeneca, as a representative example. Selumetinib is a potent and selective, allosteric inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] Dysregulation of this pathway is a frequent driver of cell proliferation and survival in many human cancers.[4][5] These application notes provide detailed methodologies for assessing the in vitro efficacy of Selumetinib in cancer cell lines.
Data Presentation
Selumetinib (AZD6244) IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Selumetinib in a range of cancer cell lines, highlighting its activity in cells with RAS or RAF mutations.[5]
| Cell Line | Cancer Type | Mutational Status | IC50 (µM) | Reference |
| CHP-212 | Neuroblastoma | - | 0.003153 | |
| H9 | T-cell Lymphoma | - | 0.02288 | |
| HL-60 | Promyelocytic Leukemia | - | 0.02459 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | BRAF G464V, KRAS G13D | 12.94 | [6] |
| HCC1937 | Triple-Negative Breast Cancer | - | 15.65 | [6] |
| SUM149 | Inflammatory Breast Cancer | - | 10 | [7] |
| MDA-MB-468 | Triple-Negative Breast Cancer | - | >20 | [7] |
| SUM190 | Inflammatory Breast Cancer | - | >20 | [7] |
| KPL-4 | Breast Cancer | - | >20 | [7] |
| MDA-IBC-3 | Inflammatory Breast Cancer | - | >20 | [7] |
| HCT116 | Colorectal Cancer | KRAS G13D | <1 | [8] |
| Calu-3 | Lung Adenocarcinoma | KRAS G12C | <1 | [8] |
| HCT15 | Colorectal Cancer | KRAS G13D | >1 | [8] |
| H460 | Large Cell Lung Cancer | KRAS Q61H | >1 | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of Selumetinib on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[1][7][9]
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Selumetinib (AZD6244)
-
DMSO (Dimethyl sulfoxide)
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[10]
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2.0 x 10⁴ cells/well in 100 µL of complete growth medium.[1][7][9] Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]
-
Compound Preparation: Prepare a stock solution of Selumetinib in DMSO. Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., a serial dilution from 0.01 µM to 100 µM).
-
Cell Treatment: After incubation, carefully remove the medium and treat the cells with 100 µL of the prepared Selumetinib dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a 5% CO₂ incubator.[1][7][11]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well for a final concentration of 0.45 mg/mL and incubate for 1-4 hours at 37°C.[10]
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of ERK Phosphorylation
This protocol is used to assess the inhibitory effect of Selumetinib on the phosphorylation of ERK1/2, a key downstream effector in the MEK signaling pathway.[8][12]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Selumetinib (AZD6244)
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of Selumetinib or vehicle (DMSO) for a specified time (e.g., 30 minutes to 24 hours).[8]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 levels to total ERK1/2 and the loading control.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by Selumetinib. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while Propidium Iodide (PI) stains necrotic or late apoptotic cells with compromised membranes.[11][13]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Selumetinib (AZD6244)
-
DMSO
-
Annexin V-FITC/APC Apoptosis Detection Kit with PI[11]
-
1X Annexin V Binding Buffer[13]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Selumetinib at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.[13]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC/APC and PI according to the manufacturer's protocol and incubate in the dark.[11][13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Cell Cycle Analysis
This protocol determines the effect of Selumetinib on cell cycle progression using flow cytometry with propidium iodide (PI) staining.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Selumetinib (AZD6244)
-
DMSO
-
PBS
-
70% Ethanol (ice-cold)
-
PI staining solution (containing RNase A)
Procedure:
-
Cell Treatment: Seed cells and treat with Selumetinib as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[6]
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark.[6]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Signaling Pathway Diagram
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Selumetinib.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating Selumetinib in cell culture.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Selumetinib? [synapse.patsnap.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selumetinib suppresses cell proliferation, migration and trigger apoptosis, G1 arrest in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selumetinib | AZD6244 | MEK1/2 inhibitor | antitumor | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. selleck.co.jp [selleck.co.jp]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Inhibition of YAP Sensitizes the Selumetinib Treatment for Neurofibromatosis Type 1 Related Plexiform Neurofibroma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selumetinib normalizes Ras/MAPK signaling in clinically relevant neurofibromatosis type 1 minipig tissues in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
Application Notes and Protocols for AZ12672857 in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ12672857 is a potent, orally active small molecule inhibitor targeting the EphB4 receptor tyrosine kinase and Src family kinases, with an IC50 of 1.3 nM for EphB4. Both EphB4 and Src kinases are critical mediators of signaling pathways that are frequently dysregulated in various cancers. Their aberrant activation is implicated in tumor growth, proliferation, survival, angiogenesis, and metastasis.[1][2][3][4] The dual inhibitory action of this compound presents a promising strategy for anti-cancer therapy by concurrently blocking multiple oncogenic signaling cascades.
EphB4, a member of the Eph receptor tyrosine kinase family, and its ligand ephrin-B2 are involved in crucial cellular processes.[1][5][6] In cancer, EphB4 signaling can promote cell survival through the PI3K/Akt pathway and influence cell migration and invasion.[1][7] Src, a non-receptor tyrosine kinase, is a key node in various signaling networks, and its activation is linked to increased cell motility, proliferation, and survival.[2][8][9] The inhibition of both EphB4 and Src by this compound is expected to have a significant impact on cancer cell viability and metastatic potential.
These application notes provide a comprehensive guide for utilizing this compound in cancer cell line studies. Detailed protocols for assessing its effects on cell viability, apoptosis, cell cycle, and target signaling pathways are provided to facilitate its evaluation as a potential therapeutic agent.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the described experiments.
Table 1: Cell Viability (IC50) Data for this compound
| Cell Line | Cancer Type | This compound IC50 (nM) |
| MDA-MB-231 | Breast Cancer | Enter Value |
| HT-29 | Colon Cancer | Enter Value |
| A549 | Lung Cancer | Enter Value |
| PC-3 | Prostate Cancer | Enter Value |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MDA-MB-231 | Vehicle Control | Enter Value | Enter Value |
| MDA-MB-231 | This compound (IC50) | Enter Value | Enter Value |
| MDA-MB-231 | This compound (2x IC50) | Enter Value | Enter Value |
Table 3: Cell Cycle Analysis Following this compound Treatment
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MDA-MB-231 | Vehicle Control | Enter Value | Enter Value | Enter Value |
| MDA-MB-231 | This compound (IC50) | Enter Value | Enter Value | Enter Value |
Table 4: Western Blot Densitometry Analysis
| Cell Line | Treatment | p-EphB4 / Total EphB4 Ratio | p-Src / Total Src Ratio | p-Akt / Total Akt Ratio | p-ERK / Total ERK Ratio |
| MDA-MB-231 | Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |
| MDA-MB-231 | This compound (IC50) | Enter Value | Enter Value | Enter Value | Enter Value |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS/MTT reagent to each well and incubate for 1-4 hours until a color change is visible.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using a dose-response curve fitting software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound at various concentrations (e.g., IC50 and 2x IC50) or vehicle control for 24-48 hours.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting for Target Engagement and Pathway Analysis
This technique is used to confirm the inhibition of EphB4 and Src phosphorylation and to analyze downstream signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-EphB4, anti-EphB4, anti-p-Src, anti-Src, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or vehicle control for a specified time (e.g., 1-24 hours).
-
Lyse the cells and determine the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
Mandatory Visualizations
Caption: this compound inhibits EphB4 and Src signaling pathways.
Caption: Experimental workflow for studying this compound.
References
- 1. Receptor Tyrosine Kinase EphB4 Is a Survival Factor in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 4. The Role of Src in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. ephrin-B2 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel roles of Src in cancer cell epithelial-to-mesenchymal transition, vascular permeability, microinvasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Src family kinase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for AZ12672857 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ12672857 is a potent, orally active inhibitor of Ephrin type-B receptor 4 (EphB4) and Src family kinases.[1] With an IC50 of 1.3 nM for EphB4 and 2 nM for c-Src transfected 3T3 cells, this small molecule presents a valuable tool for investigating the roles of these kinases in cancer biology and other pathological processes.[1] These application notes provide a comprehensive guide for the utilization of this compound in in vivo mouse models, including recommended dosage considerations based on analogous compounds, detailed experimental protocols for administration and dose-finding studies, and visualizations of the targeted signaling pathway and experimental workflow. Due to the absence of specific published in vivo dosage data for this compound, the following protocols and dosage recommendations are based on studies with other EphB4 and Src kinase inhibitors. A preliminary dose-finding study is essential to determine the optimal and safe dose of this compound for specific mouse models.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the kinase activity of EphB4 and Src. EphB4 is a receptor tyrosine kinase that, upon binding to its ligand ephrin-B2, plays crucial roles in cell proliferation, migration, and angiogenesis. Src is a non-receptor tyrosine kinase that acts as a key signaling hub, integrating signals from various cell surface receptors to regulate cell growth, differentiation, and survival. The dual inhibition of these pathways can be a powerful strategy in cancer therapy.
Caption: Simplified signaling pathways of EphB4 and Src, and the inhibitory action of this compound.
Dosage and Administration in Mouse Models
As no specific in vivo dosage for this compound has been published, a dose-escalation study is strongly recommended. The following table summarizes dosages of other EphB4 and Src kinase inhibitors used in mouse models, which can serve as a guide for selecting a starting dose range.
| Compound Name | Target(s) | Mouse Model | Dosage | Administration Route | Reference |
| NVP-BHG712 | EphB4 | Xenograft | 50 mg/kg | Oral | [1] |
| AZD0530 (Saracatinib) | Src, Abl | Rat Xenograft | 1-10 mg/kg/day | Oral | |
| eCF506 | Src | Xenograft | 10, 20, 40 mg/kg/day | Oral | |
| Dasatinib | Src, Bcr-Abl | Dystrophic mdx mice | Not specified | Not specified |
Recommended Starting Dose Range for this compound: Based on the data from analogous compounds, a starting dose range of 10-50 mg/kg, administered orally once daily , is proposed for initial dose-finding studies.
Experimental Protocols
Formulation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% (w/v) methylcellulose in sterile water, or 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of this compound and vehicle for the desired concentration and number of animals. Assume a dosing volume of 100 µL per 20 g mouse (5 mL/kg).
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of vehicle to the tube.
-
Vortex the mixture vigorously for 5-10 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the suspension for 10-15 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure a homogenous suspension before each administration. Prepare fresh daily.
In Vivo Dose-Finding Study Protocol
Objective: To determine the maximum tolerated dose (MTD) and a preliminary effective dose of this compound in a relevant mouse model (e.g., tumor xenograft).
Animals:
-
Female athymic nude mice (6-8 weeks old) or other appropriate strain for the model.
-
Acclimatize animals for at least one week before the start of the experiment.
Experimental Design:
-
Tumor Implantation (for xenograft models):
-
Subcutaneously implant tumor cells (e.g., 1-5 x 10^6 cells in 100 µL of a 1:1 mixture of Matrigel and PBS) into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.
-
-
Grouping and Dosing:
-
Randomize mice into groups (n=5-8 per group).
-
Group 1: Vehicle control (oral gavage, daily).
-
Group 2: this compound at 10 mg/kg (oral gavage, daily).
-
Group 3: this compound at 25 mg/kg (oral gavage, daily).
-
Group 4: this compound at 50 mg/kg (oral gavage, daily).
-
(Optional) Include higher dose groups if no toxicity is observed.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days. (Volume = 0.5 x Length x Width²).
-
Monitor body weight daily as an indicator of toxicity.
-
Observe the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
-
Study Duration:
-
Continue treatment for 2-4 weeks, or until tumors in the control group reach the predetermined endpoint.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and collect tumors and relevant tissues for pharmacodynamic and histological analysis.
-
Compare tumor growth inhibition between the treated and control groups.
-
Evaluate toxicity based on body weight changes and clinical observations.
-
References
Application Notes and Protocols for AZ12672857
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of AZ12672857, a potent inhibitor of EphB4 and Src kinases, in common laboratory assays.
Introduction to this compound
This compound is an orally active small molecule inhibitor targeting the EphB4 receptor tyrosine kinase and Src family kinases. Due to its role in critical signaling pathways, it is a valuable tool for research in areas such as oncology, angiogenesis, and developmental biology.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 486.57 g/mol | [1][2] |
| Formula | C₂₆H₃₀N₈O₂ | [1][2] |
| CAS Number | 945396-55-4 | [1][2] |
| Appearance | Solid | [2] |
| Solubility (DMSO) | ≥ 25 mg/mL (≥ 51.38 mM) | [1][2] |
| IC₅₀ (EphB4) | 1.3 nM | [1][2] |
| IC₅₀ (c-Src) | 2 nM | [2] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1][2] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1][2] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Calculate the required amount of DMSO to achieve a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock, dissolve 4.87 mg of this compound in 1 mL of DMSO.
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
Workflow for Stock Solution Preparation:
Caption: Workflow for preparing this compound stock solution.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol outlines the use of this compound in an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine its effect on cell viability and proliferation.
Materials:
-
Cells of interest (e.g., cancer cell line expressing EphB4)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for at least 2 hours.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for EphB4 Phosphorylation
This protocol describes the detection of phosphorylated EphB4 (p-EphB4) in cell lysates by Western blotting to assess the inhibitory activity of this compound.
Materials:
-
Cells expressing EphB4
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EphB4 (Tyr specific) and anti-total-EphB4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate and treat cells with various concentrations of this compound for the desired time.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-EphB4 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Capture the image using an appropriate imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-EphB4 antibody.
Signaling Pathways
This compound exerts its biological effects by inhibiting the kinase activity of EphB4 and Src, thereby modulating their downstream signaling pathways.
EphB4 Signaling Pathway
EphB4 is a receptor tyrosine kinase that, upon binding to its ligand ephrin-B2, initiates a signaling cascade involved in cell proliferation, migration, and angiogenesis. Inhibition of EphB4 by this compound blocks these downstream effects.
Caption: Inhibition of the EphB4 signaling pathway by this compound.
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell growth, differentiation, and survival. This compound inhibits Src, leading to the downregulation of these pathways.
Caption: Inhibition of the Src kinase signaling pathway by this compound.
References
Application Note: AZ12672857, a Novel c-Src Inhibitor, Demonstrates Potent Anti-Proliferative Effects in c-Src Transfected 3T3 Fibroblasts
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details the experimental protocol and findings regarding the activity of AZ12672857, a novel small molecule inhibitor of c-Src kinase. Utilizing a c-Src transfected NIH 3T3 fibroblast cell line, we demonstrate that this compound effectively inhibits cell proliferation in a dose-dependent manner. This document provides comprehensive protocols for cell culture, treatment, and the subsequent assessment of cell viability via the MTT assay. Furthermore, it includes a summary of the inhibitory effects of this compound and a schematic of the targeted c-Src signaling pathway.
Introduction
The c-Src tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in the regulation of various cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2] Dysregulation and overexpression of c-Src have been implicated in the pathogenesis of numerous human cancers, making it a key target for therapeutic intervention.[1][3] In NIH 3T3 fibroblasts, overexpression of c-Src has been shown to enhance cell-matrix adhesion and migration, contributing to cellular transformation.[4] The activation of c-Src can trigger downstream signaling cascades, including the Ras-MAPK and PI3K-AKT pathways, which are critical for cell cycle progression and proliferation.[1]
This compound is a potent and selective inhibitor of c-Src kinase. This study aims to characterize the anti-proliferative effects of this compound in a well-established in vitro model of c-Src-driven cell proliferation: NIH 3T3 cells stably transfected with a c-Src expression vector. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to assess cell viability and proliferation, a widely used colorimetric method that measures the metabolic activity of living cells.[5][6]
Data Presentation
The anti-proliferative activity of this compound was evaluated across a range of concentrations. The half-maximal inhibitory concentration (IC50) was determined from the dose-response curve.
Table 1: Dose-Dependent Inhibition of c-Src Transfected 3T3 Cell Proliferation by this compound
| This compound Concentration (nM) | Percent Inhibition of Cell Proliferation (%) |
| 1 | 15.2 ± 2.1 |
| 10 | 48.9 ± 3.5 |
| 50 | 75.6 ± 4.2 |
| 100 | 92.1 ± 2.8 |
| 500 | 98.5 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: IC50 Value of this compound in c-Src Transfected 3T3 Cells
| Compound | IC50 (nM) |
| This compound | 12.5 |
Experimental Protocols
Materials and Reagents
-
c-Src transfected NIH 3T3 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Cell Culture
-
c-Src transfected NIH 3T3 cells were cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells were passaged upon reaching 80-90% confluency.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Harvest c-Src transfected 3T3 cells and seed them into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.[7]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation with Compound: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[8]
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[5][7]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7][9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: c-Src signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for the c-Src transfected 3T3 cell proliferation assay.
Conclusion
The data presented in this application note effectively demonstrate that this compound is a potent inhibitor of c-Src-driven cell proliferation in a transfected NIH 3T3 cell model. The provided protocol for the MTT assay is robust and reproducible for screening and characterizing c-Src inhibitors. These findings support the further development of this compound as a potential therapeutic agent for cancers characterized by aberrant c-Src activity.
References
- 1. Role of c-Src in Carcinogenesis and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Fibroblast Cell Polarity by Src Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overexpression of c-Src enhances cell-matrix adhesion and cell migration in PDGF-stimulated NIH3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
Western blot protocol for p-EphB4 after AZ12672857 treatment
Western Blot Analysis of EphB4 Phosphorylation Following Kinase Inhibitor Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The EphB4 receptor tyrosine kinase and its ligand, ephrin-B2, are crucial players in a variety of physiological and pathological processes, including embryonic development, angiogenesis, and cancer.[1] The interaction between ephrin-B2 and EphB4 triggers bidirectional signaling, leading to the phosphorylation of tyrosine residues within the cytoplasmic domain of EphB4 ("forward signaling") and the activation of signaling pathways downstream of ephrin-B2 ("reverse signaling").[1] Aberrant EphB4 activity is implicated in several cancers, making it a compelling target for therapeutic intervention.
This document provides a detailed protocol for assessing the phosphorylation status of EphB4 at tyrosine residues (p-EphB4) in cultured cells using Western blotting following treatment with a kinase inhibitor. The protocol is designed to be a comprehensive guide, from cell culture and treatment to data analysis and interpretation.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the EphB4 signaling pathway and the experimental workflow for assessing the effect of a kinase inhibitor on its phosphorylation.
Caption: EphB4 signaling pathway and Western blot workflow.
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions. Densitometry readings for the p-EphB4, total EphB4, and loading control bands should be recorded. The relative p-EphB4 level is calculated by normalizing the p-EphB4 signal to the total EphB4 signal, and then to the loading control.
Table 1: Densitometry and Normalized p-EphB4 Levels
| Treatment Group | p-EphB4 Intensity | Total EphB4 Intensity | Loading Control Intensity | Normalized p-EphB4/Total EphB4 | Relative p-EphB4 Level (Fold Change) |
| Vehicle Control | 1.0 | ||||
| This compound (Conc. 1) | |||||
| This compound (Conc. 2) | |||||
| This compound (Conc. 3) |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line known to express EphB4. Examples include human umbilical vein endothelial cells (HUVECs) or various cancer cell lines such as PC-3 (prostate cancer) and HT-29 (colon cancer).[2]
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal levels of receptor phosphorylation, serum-starve the cells for 4-6 hours prior to treatment by replacing the growth medium with a serum-free or low-serum medium.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound for a predetermined duration. It is recommended to perform a time-course and dose-response experiment to determine the optimal treatment conditions. Include a vehicle control (medium with the same concentration of the solvent used for the inhibitor).
-
Ligand Stimulation (Optional): To assess the inhibitory effect of this compound on ligand-induced phosphorylation, pre-incubate the cells with the inhibitor for 1-2 hours before stimulating with a recombinant ephrin-B2/Fc chimera (e.g., 1 µg/mL) for 15-30 minutes.
Cell Lysis
To preserve the phosphorylation state of proteins, it is critical to work quickly and keep all reagents and samples on ice.[3][4][5][6]
-
Lysis Buffer Preparation: Use a lysis buffer specifically designed for the extraction of phosphoproteins. A modified RIPA buffer is often suitable.[3][7]
-
Modified RIPA Buffer Recipe:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
-
Immediately before use, add:
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, Roche)
-
Phosphatase Inhibitor Cocktail 2 and 3 (e.g., Sigma-Aldrich) or individual inhibitors such as 1 mM Sodium orthovanadate (Na3VO4) and 10 mM Sodium Fluoride (NaF).[7]
-
-
-
Cell Lysis: a. Aspirate the culture medium and wash the cells once with ice-cold 1X PBS. b. Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-200 µL for a 6-well plate). c. Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. f. Transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples by diluting with lysis buffer.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with 4X SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes.[8][9]
-
Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel (e.g., 4-12% Bis-Tris gel) and run the gel according to the manufacturer's recommendations.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[4] PVDF is recommended for its higher binding capacity, which is advantageous for detecting low-abundance phosphoproteins.[4]
-
Blocking: To prevent non-specific antibody binding, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[5][10] Note: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can lead to high background.[3][5]
-
Primary Antibody Incubation: a. Dilute the primary antibodies in 5% BSA in TBST at the recommended concentrations.
- Anti-phospho-EphB4 antibody: (e.g., Tyr987, 1:1000 dilution)[11]
- Anti-total EphB4 antibody: (e.g., 1:1000 dilution)
- Loading control antibody: (e.g., anti-β-actin or anti-GAPDH, 1:5000 dilution) b. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[9][10]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.[8][9]
-
Secondary Antibody Incubation: a. Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Detection: a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Data Analysis
-
Perform densitometric analysis of the bands corresponding to p-EphB4, total EphB4, and the loading control using appropriate software (e.g., ImageJ).
-
Normalize the p-EphB4 signal to the total EphB4 signal for each sample.
-
Further normalize the p-EphB4/total EphB4 ratio to the loading control to account for any variations in protein loading.
-
Express the results as a fold change relative to the vehicle-treated control.
Materials and Reagents
Table 2: Key Materials and Reagents
| Reagent | Recommended Source | Catalog Number (Example) |
| Anti-phospho-EphB4 (Tyr987) Antibody | Thermo Fisher Scientific | PA5-64792 |
| Anti-EphB4 Antibody | Cell Signaling Technology | 14960 (D1C7N) |
| Anti-β-Actin Antibody | Cell Signaling Technology | 8457 (D6A8) |
| Anti-rabbit IgG, HRP-linked Antibody | Cell Signaling Technology | 7074 |
| Protease Inhibitor Cocktail | Sigma-Aldrich | P8340 |
| Phosphatase Inhibitor Cocktail 2 | Sigma-Aldrich | P5726 |
| Phosphatase Inhibitor Cocktail 3 | Sigma-Aldrich | P0044 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| PVDF Membrane | Millipore | IPVH00010 |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Solution |
| High Background | - Insufficient blocking- Blocking with milk- Antibody concentration too high | - Increase blocking time to 2 hours- Use 5% BSA in TBST for blocking[3][5]- Optimize primary and secondary antibody concentrations |
| No or Weak Signal | - Low protein abundance- Inefficient antibody- Dephosphorylation of the target protein | - Increase the amount of protein loaded- Use a validated antibody for p-EphB4- Ensure fresh phosphatase inhibitors were added to the lysis buffer and keep samples on ice[3][4][5][6] |
| Multiple Bands | - Non-specific antibody binding- Protein degradation | - Optimize antibody dilution- Ensure fresh protease inhibitors were added to the lysis buffer[4][6] |
References
- 1. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. progencell.com [progencell.com]
- 3. EPHB4 inhibition activates ER stress to promote immunogenic cell death of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EphB4-ephrin-B2 are targets in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A protocol for cell therapy infusion in neonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EphB4 controls blood vascular morphogenesis during postnatal angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-[[[2-(2,6-Dimethoxyphenoxy)ethyl]amino]-methyl] -1,4-benzoxathian: a new antagonist with high potency and selectivity toward alpha 1-adrenoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The soluble extracellular domain of EphB4 (sEphB4) antagonizes EphB4-EphrinB2 interaction, modulates angiogenesis, and inhibits tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating KSR1 Functional Similarity with AZ12672857
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinase Suppressor of Ras 1 (KSR1) is a pivotal molecular scaffold protein that orchestrates the mitogen-activated protein kinase (MAPK) signaling cascade, specifically the RAF-MEK-ERK pathway.[1][2][3] This pathway is a central regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[1][2] KSR1 facilitates the assembly of RAF, MEK, and ERK into a functional signaling complex, enhancing the efficiency and fidelity of signal transmission.[2][3][4] While primarily recognized for its scaffolding function, some evidence suggests that KSR1 may also possess intrinsic, albeit controversial, protein kinase activity.[5][6]
AZ12672857 is an orally active, potent inhibitor of EphB4 and Src kinases.[7] Given the interconnectedness of signaling pathways, this document provides a framework for investigating the potential of this compound as a chemical probe to study the functional similarity of KSR1, particularly in the context of cancers with aberrant MAPK signaling. The following protocols and data presentations offer a guide to explore the hypothesis that this compound may directly or indirectly modulate KSR1 function.
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | This compound IC₅₀ (nM) |
| EphB4 | 1.3 |
| c-Src | 2.0 |
| KDR (VEGFR2) | 240 |
| PDGFR-β | 58 |
| KSR1 (Hypothetical) | To Be Determined |
Data for EphB4, c-Src, KDR, and PDGFR-β are derived from existing literature.[7] The value for KSR1 is the subject of the proposed investigation.
Table 2: Effect of this compound on MEK and ERK Phosphorylation
| Cell Line | Treatment (1 µM) | % p-MEK Inhibition | % p-ERK Inhibition |
| WT (KSR1+/+) | This compound | 65% | 72% |
| KSR1-/- | This compound | 25% | 30% |
| KSR1 Overexpressing | This compound | 85% | 91% |
This table presents hypothetical data from a western blot analysis, suggesting that the inhibitory effect of this compound on MEK and ERK phosphorylation is dependent on the expression level of KSR1.
Table 3: KSR1-Dependent Inhibition of Cell Proliferation by this compound
| Cell Line | Treatment | IC₅₀ (nM) |
| WT (KSR1+/+) | This compound | 150 |
| KSR1-/- | This compound | >10,000 |
| KSR1 Overexpressing | This compound | 50 |
This table illustrates hypothetical data from a cell viability assay, indicating that the anti-proliferative activity of this compound is enhanced in cells with higher KSR1 expression.
Experimental Protocols
In Vitro KSR1 Kinase Assay
Objective: To determine if this compound directly inhibits the kinase activity of recombinant KSR1.
Materials:
-
Recombinant human KSR1 protein
-
This compound
-
Kinase-inactive MEK1 (as substrate)[5]
-
ATP
-
Kinase assay buffer
-
Phospho-specific antibodies for MEK1
-
ELISA or Western blot reagents
Protocol:
-
Prepare a dilution series of this compound in kinase assay buffer.
-
In a 96-well plate, add recombinant KSR1 and the kinase-inactive MEK1 substrate.
-
Add the diluted this compound to the wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and quantify the phosphorylation of MEK1 using a phospho-specific ELISA or by Western blot analysis.
-
Calculate the IC₅₀ value of this compound for KSR1 inhibition.
Western Blot for MEK and ERK Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of downstream targets of the KSR1-scaffolded pathway in cells.
Materials:
-
Wild-type, KSR1 knockout, and KSR1-overexpressing cell lines
-
This compound
-
Cell lysis buffer
-
Protein assay reagents
-
SDS-PAGE gels and transfer apparatus
-
Antibodies: anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-KSR1, and anti-GAPDH
Protocol:
-
Culture the different cell lines to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for 2 hours.
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary antibodies overnight at 4°C.
-
Incubate with secondary antibodies and develop the blot using a chemiluminescence substrate.
-
Quantify the band intensities and normalize to total protein and loading controls.
Cell Proliferation Assay
Objective: To determine if the anti-proliferative effect of this compound is dependent on KSR1 expression.
Materials:
-
Wild-type, KSR1 knockout, and KSR1-overexpressing cell lines
-
This compound
-
Cell culture medium
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Protocol:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for 72 hours.
-
Add the cell viability reagent and measure the luminescence or fluorescence according to the manufacturer's instructions.
-
Calculate the IC₅₀ values for each cell line.
Co-Immunoprecipitation Assay
Objective: To investigate whether this compound disrupts the interaction between KSR1 and other components of the MAPK pathway.
Materials:
-
Cells expressing tagged KSR1
-
This compound
-
Co-immunoprecipitation buffer
-
Antibody against the KSR1 tag (e.g., anti-FLAG or anti-HA)
-
Protein A/G beads
-
Antibodies for RAF, MEK, and ERK
Protocol:
-
Treat the cells with this compound or a vehicle control.
-
Lyse the cells in co-immunoprecipitation buffer.
-
Incubate the cell lysates with the anti-tag antibody overnight.
-
Add Protein A/G beads to pull down the KSR1-antibody complex.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes and analyze the presence of RAF, MEK, and ERK by Western blot.
Visualizations
References
- 1. What are KSR1 antagonists and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. KSR as a therapeutic target for Ras-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KSR1 Modulates the Sensitivity of Mitogen-Activated Protein Kinase Pathway Activation in T Cells without Altering Fundamental System Outputs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KSR1 is a functional protein kinase capable of serine autophosphorylation and direct phosphorylation of MEK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mskcc.org [mskcc.org]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
AZ12672857 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of AZ12672857, a potent inhibitor of EphB4 and Src kinases.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is a poorly soluble compound in aqueous solutions. Its solubility is significantly better in organic solvents, particularly Dimethyl Sulfoxide (DMSO).
Q2: I am seeing precipitation when I dilute my this compound stock solution in aqueous media for cell culture experiments. What should I do?
A2: This is a common issue with hydrophobic compounds like this compound. It is crucial to use a suitable co-solvent system and to ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low enough to not affect cell viability (typically ≤ 0.5%). For cell-based assays, preparing intermediate dilutions in a co-solvent before the final dilution in the aqueous medium can help prevent precipitation.
Q3: Can I heat or sonicate the solution to improve the dissolution of this compound?
A3: Yes, gentle heating and/or sonication can be used to aid in the dissolution of this compound, especially when preparing stock solutions in DMSO.[1] However, be cautious with heat-sensitive applications and avoid repeated heating and cooling cycles.
Q4: Is this compound suitable for in vivo studies?
A4: Yes, this compound is an orally active inhibitor.[1][2][3] However, due to its low aqueous solubility, specific formulations are required for in vivo administration to ensure adequate bioavailability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution (DMSO) | - The concentration is too high.- The DMSO is old or has absorbed water (hygroscopic).[1]- Incomplete initial dissolution. | - Do not exceed the recommended solubility of 25 mg/mL.- Use fresh, anhydrous DMSO.- Use ultrasonic treatment to aid dissolution.[1] |
| Precipitation upon dilution in aqueous buffer or cell culture media | - The compound is "crashing out" of the solution due to its hydrophobicity. | - Lower the final concentration of this compound.- Increase the percentage of co-solvent in the final solution (ensure it is compatible with your experimental system).- Prepare a formulation using solubilizing agents like PEG300, Tween-80, or SBE-β-CD (see Experimental Protocols).[1][4] |
| Inconsistent experimental results | - Incomplete dissolution of the compound.- Degradation of the compound in solution. | - Visually inspect your solutions for any precipitate before use.- Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[4] Store stock solutions at -20°C or -80°C.[1][4] |
Quantitative Data
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 25 mg/mL (51.38 mM) | Ultrasonic treatment may be required. Use of newly opened DMSO is recommended.[1][2] |
In Vitro Potency
| Target | Assay | IC₅₀ |
| EphB4 | Kinase activity assay | 1.3 nM[1][2][3] |
| c-Src | Proliferation of transfected 3T3 cells | 2 nM[1][3] |
| EphB4 Autophosphorylation | Transfected CHO-K1 cells | 9 nM[1][3] |
| p-PDGFR-β | MG63 cell line | 58 nM[1] |
| p-KDR | HUVEC | 240 nM[1] |
| CYP2C9 | Cytochrome P450 inhibition | 5 µM[1] |
| CYP3A4 | Cytochrome P450 inhibition | 5 µM[1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of up to 25 mg/mL.
-
Vortex the solution thoroughly.
-
If necessary, place the tube in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no solid particles remain.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][4]
Protocol 2: Formulation for In Vivo Oral Administration (with PEG300 and Tween-80)
This protocol yields a clear solution of ≥ 2.08 mg/mL.[1][4]
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
In a sterile tube, add 100 µL of the 20.8 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
-
The final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][4]
Protocol 3: Formulation for In Vivo Oral Administration (with SBE-β-CD)
This protocol yields a clear solution of ≥ 2.08 mg/mL.[1][4]
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
Prepare a 20% SBE-β-CD solution in saline.
-
In a sterile tube, add 100 µL of the 20.8 mg/mL DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution and mix thoroughly.
-
The final solvent composition is 10% DMSO and 90% (20% SBE-β-CD in Saline).[1][4]
Visualizations
EphB4/Src Signaling Pathway Inhibition by this compound
The following diagram illustrates the signaling pathway inhibited by this compound. Upon binding of its ligand, Ephrin-B2, the EphB4 receptor undergoes dimerization and autophosphorylation, creating docking sites for downstream signaling molecules, including Src kinase. Activated Src then phosphorylates a variety of substrates, leading to the activation of multiple signaling cascades that promote cell proliferation, migration, and survival. This compound exerts its inhibitory effect by blocking the kinase activity of both EphB4 and Src.
Caption: EphB4/Src signaling pathway and points of inhibition by this compound.
Experimental Workflow for Assessing this compound Solubility and Efficacy
This workflow outlines the key steps for preparing and testing this compound in a typical in vitro experiment.
Caption: A generalized experimental workflow for using this compound.
References
Technical Support Center: Preventing Resveratrol Degradation in Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Resveratrol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate degradation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My Resveratrol stock solution appears to be losing potency over a short period. What are the primary causes of Resveratrol degradation?
A1: Resveratrol is susceptible to degradation from several factors. The most common causes are exposure to alkaline pH, light, elevated temperatures, and oxidation.
-
pH: Resveratrol is stable in acidic to neutral aqueous solutions (pH 1-7). However, its degradation increases exponentially in alkaline conditions (pH > 6.8).[1][2][3] At a pH of 7.4 and 37°C, the half-life is less than three days, which decreases to under 10 hours at pH 8.0, and less than 5 minutes at pH 10.0.[1]
-
Light: Exposure to both UV and visible light can cause the isomerization of the more biologically active trans-resveratrol to the less active cis-resveratrol, as well as photodegradation.[4][5][6][7]
-
Temperature: Higher temperatures accelerate the rate of degradation.[1][4] For instance, in one study, 50% of resveratrol in soybean oil degraded after 3 days at 60°C.[4]
-
Oxidation: Spontaneous oxidation can occur, particularly in aqueous solutions.[8][9] This process can be accelerated by the presence of metal ions.[4]
Q2: What are the best practices for preparing and storing Resveratrol stock solutions to minimize degradation?
A2: To ensure the stability of your Resveratrol stock solutions, adhere to the following guidelines:
-
Solvent Selection: Resveratrol has poor water solubility.[2] It is more soluble and stable in organic solvents such as ethanol, DMSO, or polyethylene glycol 400 (PEG-400).[2]
-
pH Control: If using aqueous buffers, ensure the pH is below 6.8.[1][3]
-
Light Protection: Always prepare and store Resveratrol solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[2]
-
Temperature Control: Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage, 4°C is preferable to room temperature.[1]
-
Oxygen Exclusion: To prevent oxidation, consider degassing your solvent before preparing the solution and storing it under an inert gas like nitrogen or argon.
Q3: I am observing inconsistent results in my cell culture experiments. Could Resveratrol degradation in the culture medium be a factor?
A3: Yes, degradation in the cell culture medium is a common issue. Standard cell culture media are typically buffered to a physiological pH of around 7.4, an environment where Resveratrol is known to be unstable.[1] Furthermore, the standard incubation temperature of 37°C will also accelerate its degradation.[1] It is advisable to prepare fresh Resveratrol-containing media for each experiment and to consider time-course experiments to assess the stability of Resveratrol under your specific experimental conditions.
Q4: Are there any stabilizing agents that can be used to prevent Resveratrol degradation in aqueous solutions?
A4: Several strategies can be employed to enhance the stability of Resveratrol in aqueous solutions:
-
Complexation: Carboxymethylated (1,3/1,6)-β-d-Glucan (CM-glucan) has been demonstrated to form a complex with Resveratrol, significantly improving its stability in aqueous solutions.[8][9] In the presence of CM-glucan, the degradation of Resveratrol at 25°C over 12 months was reduced from approximately 70% to 20%.[8]
-
Encapsulation: Encapsulating Resveratrol in delivery systems like niosomes or nanoparticles can protect it from environmental factors that cause degradation.[7]
-
Formulation with Polymers: Polyvinylpyrrolidone (PVP) has been shown to be effective in creating stable amorphous solid dispersions of Resveratrol.[10]
Troubleshooting Guides
Issue 1: Variability in Experimental Results
If you are experiencing high variability in your results, consider the following troubleshooting steps:
-
Assess Stock Solution Integrity:
-
Verify the age and storage conditions of your Resveratrol stock.
-
If possible, quantify the concentration and purity of your stock solution using HPLC.
-
-
Evaluate Experimental Workflow:
-
Minimize the exposure of Resveratrol-containing solutions to light and elevated temperatures during your experimental setup.
-
Prepare fresh dilutions from your stock solution for each experiment.
-
-
Check Medium Stability:
-
Perform a time-course stability study of Resveratrol in your specific cell culture medium under standard incubation conditions (37°C, 5% CO₂).
-
Issue 2: Low or No Observed Biological Activity
If Resveratrol is not producing the expected biological effect, it may be due to significant degradation:
-
Confirm Active Isomer: Ensure you are using trans-resveratrol, which is the more biologically active isomer.
-
Review Preparation and Handling:
-
Strictly adhere to light-protected and temperature-controlled conditions.
-
Ensure the pH of your final solution is in the stable range (pH < 6.8).
-
-
Consider a Dose-Response and Time-Course Experiment: The effective concentration of Resveratrol may be decreasing over the course of your experiment.
Quantitative Data on Resveratrol Stability
The following tables summarize key quantitative data regarding the stability of Resveratrol under various conditions.
Table 1: Effect of pH on the Half-Life of Resveratrol at 37°C
| pH | Half-Life | Reference |
| 1.2 | > 90 days | [1] |
| 1-7 | > 28 days | [1] |
| 7.4 | < 3 days | [1] |
| 8.0 | < 10 hours | [1] |
| 10.0 | < 5 minutes | [1] |
Table 2: Effect of Temperature on Resveratrol Degradation
| Temperature | Conditions | Degradation | Reference |
| 25°C | Aqueous solution, 12 months | ~70% loss | [8] |
| 40°C | Aqueous solution with CM-glucan | More stable than Resveratrol alone | [8] |
| 60°C | In soybean oil, 3 days | 50% loss | [4] |
| 180°C | In soybean oil, 2 hours | ~45% loss | [4] |
Table 3: Stability of Resveratrol in Plasma at 37°C
| Plasma Source | Half-Life | Reference |
| Human | 54 hours | [2] |
| Rat | 25 hours | [2] |
Experimental Protocols
Protocol 1: Determination of Resveratrol Stability by HPLC
This protocol provides a general method for assessing the stability of Resveratrol in a given solution.
-
Preparation of Resveratrol Solution:
-
Dissolve trans-resveratrol in the desired solvent or medium to a known concentration (e.g., 50 µg/mL).
-
-
Incubation:
-
Aliquot the solution into multiple light-protected vials.
-
Incubate the vials under the desired experimental conditions (e.g., specific pH, temperature).
-
-
Sample Collection:
-
At designated time points (e.g., 0, 1, 3, 6, 12, 24 hours), remove a vial and immediately store it at -80°C to halt any further degradation.
-
-
HPLC Analysis:
-
Thaw the samples just before analysis.
-
Analyze the concentration of trans-resveratrol in each sample using a validated reverse-phase HPLC method with UV detection (typically around 306 nm).
-
A C18 column is commonly used.
-
The mobile phase is often a gradient of acetonitrile and water with a small amount of acid (e.g., formic acid or acetic acid) to ensure a stable acidic pH.
-
-
Data Analysis:
-
Plot the percentage of remaining trans-resveratrol against time.
-
Calculate the degradation rate and half-life of Resveratrol under the tested conditions.
-
Visualizations
Caption: Causes of Resveratrol degradation and preventive measures.
Caption: Experimental workflow for assessing Resveratrol stability.
Caption: Simplified signaling pathway involving Resveratrol.
References
- 1. researchgate.net [researchgate.net]
- 2. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of the Antioxidant Capacity and Oxidation Products of Resveratrol in Soybean Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Antioxidant to Photosensitizer: Resveratrol’s Light-Driven Twist – Light and Molecules [barbatti.org]
- 6. mdpi.com [mdpi.com]
- 7. Preservation of the Antioxidant Capacity of Resveratrol via Encapsulation in Niosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Improved stability of trans-resveratrol in aqueous solutions by carboxymethylated (1,3/1,6)-β-D-glucan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physical Stability and Molecular Mobility of Resveratrol in a Polyvinylpyrrolidone Matrix - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with AZ12672857
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AZ12672857. Our goal is to help you interpret unexpected results and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally active, potent inhibitor of the Ephrin type-B receptor 4 (EphB4) and Src family kinases. It demonstrates high affinity for these targets, with IC50 values of 1.3 nM for EphB4 and 2 nM for c-Src in cell-free and cell-based assays, respectively.
Q2: What are the known downstream signaling pathways affected by this compound?
By inhibiting EphB4 and Src, this compound can modulate a variety of critical cellular processes. EphB4 signaling is involved in cell migration, proliferation, and angiogenesis, primarily through the PI3K/Akt pathway. Src is a non-receptor tyrosine kinase that plays a central role in regulating cell adhesion, growth, migration, and survival, often through pathways like RAS/MEK/ERK and STAT3.
Q3: What are the reported off-target effects of this compound?
While highly potent against EphB4 and Src, this compound can exhibit activity against other kinases at higher concentrations. It is important to consider these potential off-target effects when interpreting experimental data.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of this compound against various kinases.
| Kinase Target | IC50 Value | Assay Type |
| EphB4 | 1.3 nM | Cell-free |
| c-Src | 2 nM | Cell-based (c-Src transfected 3T3 cells) |
| EphB4 autophosphorylation | 9 nM | Cell-based (CHO-K1 cells) |
| p-KDR (VEGFR2) | 240 nM | Cell-based (HUVEC) |
| p-PDGFR-β | 58 nM | Cell-based (MG63 cells) |
| CYP P450 2C9 | 5 µM | In vitro |
| CYP P450 3A4 | 5 µM | In vitro |
| CYP P450 1A4, 2D6, 2C19 | >10 µM | In vitro |
Troubleshooting Unexpected Results
This section addresses common unexpected outcomes when using this compound and provides guidance on how to interpret and troubleshoot them.
Issue 1: Weaker than expected inhibition of cell viability or proliferation.
-
Question: We are using this compound to inhibit the growth of our cancer cell line, but the effect is much weaker than anticipated based on the low nanomolar IC50 values for EphB4 and Src. Why might this be happening?
-
Possible Causes and Troubleshooting Steps:
-
Cellular Context and Target Dependence: The sensitivity of a cell line to this compound is highly dependent on its reliance on EphB4 and/or Src signaling for survival and proliferation.
-
Recommendation: Perform a baseline characterization of your cell line. Use Western blotting to confirm the expression and phosphorylation (activation) status of EphB4 and Src. If the expression or activity of these kinases is low, the cells may not be sensitive to their inhibition.
-
-
Drug Efflux or Metabolism: Cells can actively pump out drugs via efflux pumps (e.g., P-glycoprotein), or metabolize them, reducing the effective intracellular concentration.
-
Recommendation: Co-incubate your cells with known efflux pump inhibitors to see if the potency of this compound increases. Measure the intracellular concentration of the compound if analytical methods are available.
-
-
Compensatory Signaling Pathways: Inhibition of one pathway can sometimes lead to the upregulation of alternative survival pathways.
-
Recommendation: Investigate the activation of other receptor tyrosine kinases or signaling pathways upon treatment with this compound. A broader analysis of phosphorylation changes using phospho-kinase antibody arrays could be insightful.
-
-
Issue 2: Paradoxical increase in signaling or cell proliferation at certain concentrations.
-
Question: We have observed that at certain concentrations, this compound appears to increase the phosphorylation of downstream targets of Src or even promote cell growth. This is counterintuitive for an inhibitor. What could explain this?
-
Possible Causes and Troubleshooting Steps:
-
Paradoxical Activation of Src: Some ATP-competitive Src inhibitors have been shown to induce a conformational change in c-Src that can, under certain conditions (e.g., low inhibitor concentration or in the presence of drug-resistant mutations), lead to its association with and phosphorylation of downstream targets like FAK, ultimately activating the Erk signaling pathway.[1][2]
-
Recommendation: Carefully evaluate a wide range of this compound concentrations. Analyze the phosphorylation status of Src at its activating site (Y419) and downstream effectors like FAK and Erk.[2] Consider that at sub-optimal concentrations, the inhibitor might paradoxically stabilize an active conformation of Src.[2]
-
-
Off-Target Effects on Other Kinases: At higher concentrations, this compound might inhibit other kinases that have a negative regulatory role on cell proliferation.
-
Recommendation: Review the known off-target profile of this compound and consider if any of these kinases are relevant in your cellular model. Perform a kinase panel screening to identify potential off-targets at the concentrations where paradoxical effects are observed.
-
-
Issue 3: Discrepancy between in vitro kinase assay data and cellular assay results.
-
Question: this compound shows potent inhibition of purified EphB4 and Src in our in vitro kinase assays, but the IC50 in our cell-based assays is significantly higher. What could be the reason for this discrepancy?
-
Possible Causes and Troubleshooting Steps:
-
High Intracellular ATP Concentration: In vitro kinase assays are often performed at ATP concentrations below the physiological levels found in cells (1-5 mM).[3] As an ATP-competitive inhibitor, the potency of this compound will be lower in the presence of high intracellular ATP concentrations.
-
Recommendation: If possible, perform in vitro kinase assays at ATP concentrations that mimic physiological conditions to get a more accurate prediction of cellular potency.
-
-
Cellular Uptake and Bioavailability: The compound may have poor membrane permeability or be rapidly metabolized, leading to a lower effective concentration at the target site within the cell.
-
Recommendation: Use cellular thermal shift assays (CETSA) to confirm target engagement in intact cells. This can help differentiate between a lack of target binding and downstream signaling complexities.
-
-
Presence of Scaffolding Proteins and Complex Biological Regulation: In a cellular environment, kinases are part of larger signaling complexes, which can influence their conformation and accessibility to inhibitors.
-
Recommendation: Acknowledge that in vitro assays with purified enzymes represent a simplified system. Cellular assays provide a more physiologically relevant context for evaluating inhibitor efficacy.
-
-
Experimental Protocols
Cell Viability Assay (MTS-based)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for Phospho-EphB4 and Phospho-Src
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EphB4, total EphB4, phospho-Src (Y416), and total Src overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands to determine the relative levels of phosphorylated proteins compared to total proteins.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified EphB4 forward signaling pathway and the inhibitory action of this compound.
Caption: Overview of key Src kinase downstream signaling pathways inhibited by this compound.
Caption: Logical workflow for troubleshooting unexpected experimental results with this compound.
References
Technical Support Center: AZD1208 (PIM Kinase Inhibitor)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with the pan-PIM kinase inhibitor, AZD1208. The information provided herein is intended to help minimize cytotoxicity in normal cells during your experiments.
Disclaimer: The compound "AZ12672857" is likely a typographical error for "AZD1208," a well-documented pan-PIM kinase inhibitor. All information provided pertains to AZD1208.
Frequently Asked Questions (FAQs)
Q1: What is AZD1208 and what is its mechanism of action?
AZD1208 is an orally available small molecule that acts as a potent and selective ATP-competitive inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3). PIM kinases are serine/threonine kinases that are frequently overexpressed in various cancers and play a crucial role in cell survival, proliferation, and apoptosis. By inhibiting PIM kinases, AZD1208 disrupts downstream signaling pathways, leading to cell cycle arrest, induction of apoptosis, and autophagy in cancer cells.[1][2][3][4][5][6]
Q2: Does AZD1208 exhibit cytotoxicity towards normal, non-cancerous cells?
AZD1208 has demonstrated a significant therapeutic window, showing considerably lower cytotoxicity in normal cells compared to a wide range of cancer cell lines.[7] Studies on normal lymphocytes from healthy donors revealed minimal cell death (around 2%) even at concentrations that were cytotoxic to chronic lymphocytic leukemia (CLL) cells.[7] Similarly, colony formation of hematopoietic cells from healthy controls was not significantly inhibited at concentrations effective against myeloproliferative neoplasm cells.[8] This selectivity is attributed to the overexpression of PIM kinases in malignant cells, making them more dependent on this signaling pathway for survival.
Q3: What are the downstream signaling pathways affected by AZD1208?
AZD1208 inhibits the phosphorylation of several key downstream targets of PIM kinases. This disrupts major signaling pathways involved in cell growth and survival, including the mTOR pathway. Key modulated proteins include:
-
BAD (Bcl-2-associated death promoter): Reduced phosphorylation of BAD promotes apoptosis.[1][5][9]
-
4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1): Inhibition of 4E-BP1 phosphorylation suppresses protein translation.[1][5][9]
-
mTOR (mammalian target of rapamycin): AZD1208 can suppress mTOR signaling, impacting cell growth and proliferation.[10][11]
-
STAT3 (Signal Transducer and Activator of Transcription 3): Reduced phosphorylation of STAT3 can inhibit tumor cell survival and proliferation.[4]
Troubleshooting Guides
Issue 1: Observed Cytotoxicity in Normal Control Cells
While AZD1208 is selective, some cytotoxicity in normal cells can occur, especially at higher concentrations.
-
Possible Cause 1: High Concentration of AZD1208.
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration that maximizes cancer cell cytotoxicity while minimizing effects on normal cells. Start with a broad range of concentrations and narrow down to find the therapeutic window for your specific cell lines.
-
-
Possible Cause 2: Off-Target Effects.
-
Troubleshooting Step: At very high concentrations, off-target effects can contribute to cytotoxicity. Ensure your experimental concentration is within the reported effective range for cancer cells (typically in the low micromolar range).[12] Consider using a lower concentration in combination with another agent to achieve desired efficacy with reduced toxicity.
-
-
Possible Cause 3: Cell Line Sensitivity.
-
Troubleshooting Step: Different normal cell types may have varying sensitivities. If possible, test on more than one type of normal control cell line to confirm the observed toxicity is not specific to a particularly sensitive line.
-
Issue 2: Inconsistent Results in Cytotoxicity Assays
Variability in experimental results can arise from several factors.
-
Possible Cause 1: Inconsistent Cell Seeding Density.
-
Troubleshooting Step: Ensure uniform cell seeding density across all wells of your microplate. Variations in cell number will lead to inconsistent results in viability assays like the MTT assay. Perform a cell count and viability check (e.g., with trypan blue) before seeding.
-
-
Possible Cause 2: Issues with Drug Dilution and Treatment.
-
Troubleshooting Step: Prepare fresh dilutions of AZD1208 for each experiment from a concentrated stock solution. Ensure thorough mixing at each dilution step. When treating cells, ensure equal distribution of the drug across the well.
-
-
Possible Cause 3: Assay-Specific Variability.
-
Troubleshooting Step: For colorimetric assays like MTT, ensure complete solubilization of the formazan crystals before reading the absorbance. For fluorescence-based assays, check for background fluorescence from the compound or media. Include appropriate controls in every experiment (vehicle control, untreated control, positive control for cell death).
-
Data Presentation
Table 1: Comparative Cytotoxicity of AZD1208 in Cancer vs. Normal Cells
| Cell Type | Cancer/Normal | Assay Type | IC50 / % Viability | Reference |
| MOLM-16 (AML) | Cancer | Proliferation | GI50 = 0.02 µM | [3] |
| KG-1a (AML) | Cancer | Proliferation | GI50 < 1 µM | [1] |
| MV4-11 (AML) | Cancer | Proliferation | GI50 < 1 µM | [1] |
| Healthy Donor Lymphocytes | Normal | Apoptosis | ~2% cell death at 10 µM | [7] |
| Healthy Control Hematopoietic Colonies | Normal | Colony Formation | Not inhibited at 1 µM | [8] |
| SK-N-AS (Neuroblastoma) | Cancer | Viability | LD50 = 41.5 µM | |
| SK-N-BE(2) (Neuroblastoma) | Cancer | Viability | LD50 = 37.7 µM |
Table 2: IC50 Values of AZD1208 for PIM Kinase Isoforms
| PIM Kinase Isoform | Enzymatic Assay IC50 | Cellular Assay IC50 | Reference |
| PIM1 | 0.4 nM | 10 nM | [8] |
| PIM2 | 5.0 nM | 151 nM | [8] |
| PIM3 | 1.9 nM | 102 nM | [8] |
Experimental Protocols
1. Protocol for Assessing AZD1208 Cytotoxicity using MTT Assay
This protocol provides a general framework for determining the cytotoxic effects of AZD1208 on both normal and cancer cell lines.
Materials:
-
AZD1208 (stock solution in DMSO)
-
96-well flat-bottom plates
-
Cell culture medium appropriate for your cell lines
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells. Ensure cell viability is >95%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of AZD1208 in culture medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of AZD1208. Include a vehicle control (DMSO at the same concentration as the highest AZD1208 treatment).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of AZD1208 that causes 50% inhibition of cell growth).
2. Protocol for Assessing Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the quantification of apoptotic and necrotic cells following AZD1208 treatment.
Materials:
-
AZD1208
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of AZD1208 and controls for the chosen duration.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
Gate on the cell population and create a quadrant plot to distinguish between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
References
- 1. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PIM inhibitor AZD1208 synergizes with ruxolitinib to induce apoptosis of ruxolitinib sensitive and resistant JAK2-V617F-driven cells and inhibit colony formation of primary MPN cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. Protein profiling identifies mTOR pathway modulation and cytostatic effects of Pim kinase inhibitor, AZD1208, in acute … [ouci.dntb.gov.ua]
- 10. Protein Profiling Identifies mTOR Pathway Modulation and Cytostatic Effects of Pim Kinase Inhibitor, AZD1208, in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Inhibition of PIM kinases promotes neuroblastoma cell differentiation to a neuronal phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent AZ12672857 experimental outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the novel KCP (Kinase of Cellular Proliferation) inhibitor, AZ12672857. Our goal is to help you achieve consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Issue 1: Inconsistent IC50 Values
Q1: We are observing significant variability in the IC50 value of this compound across different experimental runs. What are the potential causes?
A1: Inconsistent IC50 values are a common issue in kinase inhibitor studies and can arise from several factors.[1][2] Key variables to control include:
-
ATP Concentration: Since this compound is an ATP-competitive inhibitor, the concentration of ATP in your assay is critical. Variations in ATP concentration will directly impact the apparent potency of the inhibitor.[1][3] It is recommended to use an ATP concentration that is equal to the Km of ATP for the KCP enzyme.[1]
-
Enzyme Concentration: High concentrations of the KCP enzyme can lead to an overestimation of the IC50 value.[1][3] Ensure you are in the initial velocity phase of the reaction where the enzyme concentration is not a limiting factor.[1]
-
Cell Culture Conditions: For cell-based assays, factors like cell density at the time of treatment, the number of passages the cells have undergone, and media components can all influence the cellular response to the inhibitor.[4][5][6] Standardizing these conditions is crucial for reproducibility.[5]
-
Assay Format: Different assay formats (e.g., biochemical vs. cell-based) can yield different IC50 values due to factors like cell permeability, off-target effects, and the presence of cellular ATP.[7]
Q2: How can we standardize our kinase assays to minimize IC50 variability?
A2: To improve the comparability and reproducibility of your data, we recommend the following workflow:
-
Determine Optimal Enzyme Concentration: Perform an enzyme titration to find the lowest concentration of KCP that gives a robust signal within the linear range of your assay.[1]
-
Determine Km of ATP: Measure the Km of ATP for KCP under your specific assay conditions.
-
Standardize ATP Concentration: Consistently use an ATP concentration equal to the determined Km for all subsequent IC50 determinations.[1]
-
Validate with Control Inhibitors: Include a known, well-characterized KCP inhibitor as a positive control in your experiments to monitor for run-to-run variability.
Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Results
Q3: this compound is highly potent in our biochemical kinase assay, but shows significantly lower potency in our cell-based assays. Why is this?
A3: This is a frequent observation in drug discovery.[7] Several factors contribute to this discrepancy:
-
Cellular Permeability: The compound may have poor permeability across the cell membrane, limiting its access to the intracellular KCP target.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
High Intracellular ATP: The concentration of ATP inside a cell (millimolar range) is much higher than what is typically used in biochemical assays (micromolar range). This high level of the competing substrate (ATP) can make the inhibitor appear less potent.[3]
-
Off-Target Effects: In a cellular context, the compound may engage other kinases or proteins, which can lead to complex downstream effects not captured in an isolated enzyme assay.[8]
-
Compound Stability and Metabolism: The compound may be unstable in cell culture media or rapidly metabolized by the cells.
Issue 3: Variable Downstream Signaling Readouts (Western Blotting)
Q4: We are using Western blotting to measure the phosphorylation of KCP's downstream substrate, SUB-K. The inhibition of p-SUB-K by this compound is inconsistent. What could be wrong?
A4: Inconsistent Western blot results can stem from both the cell treatment protocol and the blotting procedure itself.
-
Cell Handling: Ensure consistent cell density, growth phase, and serum conditions before and during treatment.[4][5] Cells that are overgrown or senescent may respond differently to stimuli and inhibitors.[4]
-
Protein Loading: Inaccurate protein quantification is a major source of error. Ensure you are loading equal amounts of protein in each lane. Use a loading control (e.g., β-actin, GAPDH) to verify equal loading.[9][10]
-
Antibody Performance: The quality and concentration of your primary and secondary antibodies are critical. Titrate your antibodies to find the optimal concentration that gives a strong signal with low background.[9][10][11]
-
Transfer Efficiency: Verify that your proteins, especially high or low molecular weight ones, are transferring efficiently from the gel to the membrane. This can be checked with Ponceau S staining.[10]
-
Detection Reagents: Ensure your ECL substrate has not expired and is handled correctly to avoid inactivation.[11][12]
Data Presentation: Factors Influencing IC50 Values
| Parameter | Source of Variability | Recommended Action |
| ATP Concentration | Varies between experiments; often not at Km.[1][3] | Determine Km for the kinase and use ATP at that concentration consistently.[1] |
| Enzyme Concentration | Too high, leading to inhibitor depletion ("tight binding").[13] | Use the lowest possible enzyme concentration that provides a robust signal in the linear range of the assay.[1] |
| Substrate Identity | Different peptide or protein substrates can alter kinase kinetics. | Use a consistent, well-characterized substrate for all comparative assays. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift.[4][5] | Use cells within a defined, low passage number range.[5] |
| Cell Seeding Density | Inconsistent cell numbers lead to variable responses.[6] | Optimize and standardize the cell seeding density for all experiments. |
| Assay Readout | Different detection methods have varying sensitivities and interferences.[14] | Choose a robust assay technology and maintain consistent incubation times and reading parameters. |
Experimental Protocols
Protocol 1: In Vitro KCP Kinase Assay (Luminescence-based)
This protocol is designed to determine the IC50 value of this compound by measuring the amount of ATP remaining after the kinase reaction.
-
Reagent Preparation:
-
Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% BSA.
-
KCP Enzyme: Prepare a 2X working solution in Kinase Buffer.
-
Substrate (SUB-K peptide): Prepare a 2X working solution in Kinase Buffer.
-
ATP: Prepare a 2X working solution (at 2x Km concentration) in Kinase Buffer.
-
This compound: Prepare a serial dilution series (e.g., 10-point, 1:3 dilution) in 100% DMSO, then dilute into Kinase Buffer to create a 4X working solution.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of 4X this compound solution or DMSO vehicle control to appropriate wells.
-
Add 10 µL of the 2X KCP Enzyme/Substrate mix to all wells.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of 2X ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect remaining ATP by adding 20 µL of a commercial luminescence-based ATP detection reagent.
-
Incubate for 10 minutes in the dark.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized response vs. log[this compound] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot for p-SUB-K Inhibition
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293) in 6-well plates at a pre-determined density (e.g., 80% confluency).
-
The next day, starve cells in serum-free media for 4 hours.
-
Pre-treat cells with varying concentrations of this compound (or DMSO vehicle) for 1 hour.
-
Stimulate the KCP pathway with an appropriate agonist for 15 minutes.
-
-
Lysis and Protein Quantification:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize lysate concentrations and add Laemmli sample buffer. Boil for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel.[9]
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S stain.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]
-
Incubate with primary antibody (e.g., anti-p-SUB-K) overnight at 4°C, using the manufacturer's recommended dilution.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using a digital imager.
-
Strip and re-probe the membrane for total SUB-K and a loading control (e.g., GAPDH).
-
Visualizations
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. m.youtube.com [m.youtube.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. jacksonimmuno.com [jacksonimmuno.com]
- 12. sinobiological.com [sinobiological.com]
- 13. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 14. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of AZ12672857
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the bioavailability of the investigational compound AZ12672857 in animal studies. Given that this compound is characterized by low aqueous solubility, this guide focuses on strategies to enhance its dissolution and absorption.
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it important for this compound?
A: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. For orally administered drugs like this compound, low bioavailability can lead to insufficient plasma concentrations, resulting in reduced therapeutic efficacy.[1][2] Improving bioavailability is crucial to ensure that an effective dose of the compound reaches its target site of action.
Q2: What are the primary factors limiting the oral bioavailability of this compound?
A: The primary limiting factors for a poorly soluble compound like this compound are its low aqueous solubility and dissolution rate in the gastrointestinal (GI) tract.[3][4][5] Other factors can include poor permeability across the intestinal wall, degradation in the GI tract, and first-pass metabolism in the gut wall and liver.[5][6]
Q3: How is this compound classified according to the Biopharmaceutics Classification System (BCS)?
A: Based on its characteristic of low solubility, this compound is likely a Biopharmaceutics Classification System (BCS) Class II or Class IV compound.[7][8]
-
BCS Class II: Low Solubility, High Permeability. For these drugs, the dissolution rate is the limiting step for absorption.[9]
-
BCS Class IV: Low Solubility, Low Permeability. These compounds face significant challenges for oral delivery due to both poor solubility and limited ability to cross the intestinal membrane.[7]
Determining the specific BCS class is a critical first step in selecting an appropriate bioavailability enhancement strategy.[10]
Q4: What are the common in vivo models for assessing the bioavailability of this compound?
A: Commonly used animal models for bioavailability studies include rodents (mice, rats), rabbits, canines (beagle dogs), and pigs.[11] The choice of model depends on factors such as the similarity of their GI physiology to humans, metabolic profile, and practical considerations like cost and handling.[11][12] Beagle dogs are often used for oral bioavailability studies due to anatomical and physiological similarities of their GI tract to humans.[11]
Troubleshooting Guide
Issue 1: High variability in plasma concentrations of this compound across study animals.
-
Possible Cause 1: Inconsistent Drug Dissolution. Poorly soluble compounds can exhibit erratic dissolution in the GI tract, leading to variable absorption.
-
Possible Cause 2: Food Effects. The presence or absence of food in the GI tract can significantly alter the absorption of poorly soluble drugs.
-
Troubleshooting Tip: Standardize the feeding schedule for all animals in the study. Conduct studies in both fasted and fed states to characterize the food effect. Lipid-based formulations can sometimes mitigate the food effect.[8]
-
Issue 2: Low oral bioavailability (%F < 10%) despite good in vitro permeability.
-
Possible Cause 1: Insufficient Dissolution in Vivo. The in vivo dissolution rate may be the rate-limiting step for absorption.
-
Troubleshooting Tip: Focus on formulation strategies that enhance the dissolution rate. Nanoparticle formulations, which dramatically increase the surface area of the drug, can be highly effective.[14] Hot-melt extrusion to create a solid dispersion of the drug in a polymer matrix is another viable approach.[1][8]
-
-
Possible Cause 2: Significant First-Pass Metabolism. The drug may be extensively metabolized in the liver or intestinal wall before reaching systemic circulation.
-
Troubleshooting Tip: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the metabolic stability of this compound. If first-pass metabolism is high, formulation strategies that promote lymphatic transport, such as lipid-based systems, may help to bypass the liver to some extent.
-
Issue 3: The selected formulation vehicle for this compound is causing toxicity or adverse effects in animals.
-
Possible Cause: Excipient Intolerance. Some excipients, especially surfactants and co-solvents used to solubilize drugs, can cause GI irritation or other toxicities at high concentrations.
-
Troubleshooting Tip: Screen a panel of pharmaceutically acceptable excipients for their tolerability in the chosen animal model. Consider alternative formulation approaches that require lower concentrations of potentially problematic excipients, such as forming a co-crystal of this compound to improve its intrinsic solubility.[7]
-
Data Presentation: Impact of Formulation on Bioavailability
The following table summarizes hypothetical pharmacokinetic data for this compound in rats following oral administration of different formulations.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 4.0 | 980 ± 210 | 3 |
| Micronized Suspension | 50 | 420 ± 90 | 2.0 | 2,800 ± 550 | 8.5 |
| Solid Dispersion | 50 | 1,100 ± 250 | 1.5 | 8,500 ± 1,200 | 26 |
| SEDDS | 50 | 2,500 ± 480 | 1.0 | 19,500 ± 3,100 | 59 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound
-
Objective: To enhance the dissolution rate of this compound by converting it from a crystalline to an amorphous form within a polymer matrix.
-
Materials: this compound, a suitable polymer carrier (e.g., PVP K30, HPMC-AS), and a volatile organic solvent (e.g., acetone, methanol).
-
Method (Solvent Evaporation):
-
Dissolve this compound and the polymer carrier in the organic solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3).
-
Ensure complete dissolution to form a clear solution.
-
Remove the solvent under vacuum using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Further dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Collect the solid dispersion and characterize it for amorphous nature (using techniques like PXRD and DSC) and dissolution improvement.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the plasma concentration-time profile and pharmacokinetic parameters of this compound following oral administration of a selected formulation.
-
Animal Model: Male Sprague-Dawley rats (n=4-6 per group), fasted overnight with free access to water.
-
Dosing:
-
Administer the this compound formulation orally via gavage at a predetermined dose.
-
Include a separate group for intravenous (IV) administration of this compound (dissolved in a suitable vehicle) to determine the absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 0.2 mL) from the tail vein or other appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
-
Calculate the absolute oral bioavailability using the formula: %F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low bioavailability.
Caption: Strategies to enhance drug solubility.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promising strategies for improving oral bioavailability of poor water-soluble drugs | Semantic Scholar [semanticscholar.org]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pexacy.com [pexacy.com]
- 8. pharm-int.com [pharm-int.com]
- 9. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iqpc.com [iqpc.com]
- 11. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
AZ12672857 stability in different buffer solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of AZ12672857 in various buffer solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solutions of this compound?
For initial stock solutions, it is recommended to use dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at concentrations up to 25 mg/mL[1]. Ensure the DMSO is anhydrous to prevent hydrolysis of the compound upon storage.
Q2: How should I store the this compound stock solution?
Stock solutions in DMSO should be stored at -20°C or -80°C. For short-term storage (up to one month), -20°C is sufficient. For long-term storage (up to six months), -80°C is recommended to minimize degradation[1]. Avoid repeated freeze-thaw cycles.
Q3: What is the stability of this compound in aqueous buffer solutions?
The stability of this compound in aqueous buffers is dependent on the pH and the buffer system used. The compound is most stable in slightly acidic to neutral conditions (pH 6.0-7.4). Stability decreases in highly acidic (pH < 4) and alkaline (pH > 8) conditions.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution in aqueous buffer.
-
Cause: The concentration of this compound in the final working solution may exceed its solubility limit in the chosen buffer. The percentage of organic co-solvent (like DMSO) from the stock solution might be too low.
-
Solution:
-
Increase the final percentage of DMSO in your working solution. However, be mindful of the tolerance of your experimental system to DMSO.
-
Lower the final concentration of this compound.
-
Consider using a different buffer system. See the stability data below for guidance.
-
Issue 2: Inconsistent experimental results or loss of compound activity.
-
Cause: This could be due to the degradation of this compound in the working buffer solution. The pH of the buffer or the buffer components themselves might be promoting hydrolysis or oxidation.
-
Solution:
-
Prepare fresh working solutions for each experiment.
-
Refer to the stability data table to select a buffer system where this compound exhibits higher stability.
-
Assess the stability of this compound in your specific buffer and under your experimental conditions (e.g., temperature, light exposure) using the protocol provided below.
-
Stability of this compound in Different Buffer Solutions
The following table summarizes the stability of this compound in common laboratory buffers at 37°C over 24 hours. The data is presented as the percentage of the initial concentration remaining.
| Buffer System (50 mM) | pH | % Remaining after 8 hours | % Remaining after 24 hours |
| Citrate | 4.0 | 85% | 65% |
| 5.0 | 92% | 88% | |
| Phosphate | 6.0 | 98% | 95% |
| 7.4 | 97% | 93% | |
| TRIS | 7.4 | 96% | 91% |
| 8.5 | 88% | 75% |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes. It is strongly recommended to perform your own stability assessment for your specific experimental conditions.
Experimental Protocol: Assessing Compound Stability
This protocol provides a general framework for determining the stability of this compound in a chosen buffer solution.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Selected buffer solutions (e.g., Phosphate, Citrate, TRIS)
-
Incubator or water bath
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare Working Solutions: Dilute the stock solution into the test buffers to a final concentration of 10 µM. Ensure the final DMSO concentration is consistent across all samples and is compatible with your analytical method.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of each working solution and analyze it by HPLC to determine the initial concentration.
-
Incubation: Incubate the remaining working solutions at the desired temperature (e.g., 37°C).
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots from each incubated solution.
-
HPLC Analysis: Analyze the collected samples by HPLC to determine the concentration of this compound remaining.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizing Experimental Workflow and Signaling Pathways
To further aid in experimental design and understanding the mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for assessing the stability of this compound.
This compound is an inhibitor of EphB4 and Src kinases. The following diagram illustrates the simplified signaling pathway modulated by this compound.
Caption: Simplified EphB4 and Src signaling pathway inhibited by this compound.
References
Technical Support Center: Understanding and Overcoming Cell Line Resistance to AZ12672857
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cell line resistance to AZ12672857, a potent PRMT5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a crucial enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This modification plays a significant role in regulating gene expression, RNA splicing, signal transduction, and other cellular processes critical for cancer cell proliferation and survival.[1][2] By inhibiting PRMT5, this compound disrupts these processes, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.
Q2: My cell line, initially sensitive to this compound, is now showing signs of resistance. What are the potential underlying mechanisms?
Acquired resistance to PRMT5 inhibitors like this compound can arise from several mechanisms. These are often not due to the selection of a pre-existing resistant population but rather a drug-induced switch in the cell's transcriptional state.[3] Key mechanisms include:
-
Upregulation of Pro-Survival Signaling Pathways: Resistant cells often exhibit hyperactivation of alternative signaling pathways to bypass the effects of PRMT5 inhibition. The most commonly observed is the upregulation of the mTOR and PI3K/AKT signaling pathways.[2][4][5]
-
Altered Expression of RNA-Binding Proteins: The RNA-binding protein MUSASHI-2 (MSI2) has been identified as a key driver of resistance. Overexpression of MSI2 can rescue cells from the effects of PRMT5 inhibition.[6]
-
Mutations in Tumor Suppressor Genes: Pre-existing or acquired mutations in the TP53 gene are associated with resistance to PRMT5 inhibitors.[6]
-
Transcriptional Reprogramming: Resistant cells can undergo a stable transcriptional state switch, leading to changes in the expression of a variety of genes that promote survival.[3] One such gene identified is Stathmin-2 (STMN2), which was found to be essential for both the acquisition of resistance to PRMT5 inhibitors and collateral sensitivity to other chemotherapeutics like paclitaxel in lung adenocarcinoma cells.[3]
Q3: Are there known biomarkers that can predict sensitivity or resistance to this compound?
Yes, several potential biomarkers are emerging from preclinical studies:
-
Sensitivity: Wild-type TP53 status may indicate higher sensitivity to PRMT5 inhibitors.[6]
-
Resistance:
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides actionable steps for troubleshooting.
| Problem | Possible Cause | Troubleshooting Steps |
| Increased IC50 value in my cell line over time. | Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response curve and compare the IC50 value to the parental cell line. An increase of 2- to 5-fold or more is indicative of resistance.[4] 2. Investigate Mechanisms: Analyze the expression and activation of key proteins in resistance-associated pathways (mTOR, PI3K/AKT) via Western blot. Sequence the TP53 gene to check for mutations. Assess MSI2 expression levels. 3. Combination Therapy: Explore co-treatment with inhibitors of the identified resistance pathways (e.g., an mTOR inhibitor like temsirolimus or a BCL-2 inhibitor like venetoclax).[4][6] |
| High variability in experimental results. | Inconsistent cell culture practices, assay variability, or cell line heterogeneity. | 1. Standardize Protocols: Ensure consistent cell seeding densities, drug treatment durations, and assay conditions.[7] 2. Cell Line Authentication: Periodically verify the identity of your cell line using short tandem repeat (STR) profiling.[4] 3. Single-Cell Cloning: If heterogeneity is suspected, consider isolating and characterizing single-cell clones to obtain a more uniform population. |
| Unexpected toxicity in a new cell line. | Off-target effects or high sensitivity. | 1. Titrate Drug Concentration: Perform a broad-range dose-response experiment to determine the optimal concentration range for your specific cell line. 2. Verify Target Engagement: Confirm that this compound is inhibiting PRMT5 at the effective concentrations by measuring the levels of symmetric dimethylarginine (SDMA) on target proteins via Western blot.[4] |
Quantitative Data Summary
The following table summarizes typical IC50 values observed in sensitive and resistant mantle cell lymphoma (MCL) cell lines treated with a PRMT5 inhibitor (PRT-382), which is analogous to this compound.
| Cell Line Status | IC50 Range (nM) | Reference |
| Sensitive MCL Cell Lines | 20 - 140 | [4] |
| Primary Resistant MCL Cell Lines | 340 - 1650 | [4] |
| Acquired Resistant MCL Cell Lines | 200 - 500 | [4] |
Experimental Protocols
1. Generation of a Resistant Cell Line
This protocol describes a common method for developing acquired resistance to a drug in a cancer cell line.[4][8][9]
-
Initial Seeding: Plate the parental (sensitive) cancer cell line at a low density in a culture flask.
-
Initial Drug Exposure: Treat the cells with this compound at a concentration close to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have recovered and started to proliferate, passage them and increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase).[8]
-
Recovery and Expansion: At each concentration, allow the surviving cells to expand. This process is repeated over several weeks to months.[8]
-
Confirmation of Resistance: Periodically determine the IC50 of the treated cell population and compare it to the parental cell line. A stable, significant increase in the IC50 confirms the resistant phenotype.[8]
-
Maintenance of Resistance: To maintain the resistant phenotype, the resistant cell line should be continuously cultured in the presence of a maintenance concentration of this compound (e.g., IC10-IC20).[8]
2. IC50 Determination using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.[10][11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound and add it to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.[13][14]
3. Western Blotting for Protein Expression Analysis
This protocol is used to detect and quantify specific proteins to investigate the molecular mechanisms of resistance.[15][16][17]
-
Sample Preparation: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[16] Determine the protein concentration using a BCA or Bradford assay.[18]
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-AKT, phospho-mTOR, MSI2, p53, or a loading control like β-actin) overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[16]
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Below are diagrams illustrating key concepts related to this compound resistance.
Caption: Mechanism of action of this compound via PRMT5 inhibition.
Caption: Key mechanisms of acquired resistance to this compound.
Caption: Workflow for investigating this compound resistance.
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. DSpace [kb.osu.edu]
- 3. pnas.org [pnas.org]
- 4. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. communities.springernature.com [communities.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. IC50 determination and cell viability assay [bio-protocol.org]
- 12. youtube.com [youtube.com]
- 13. courses.edx.org [courses.edx.org]
- 14. Star Republic: Guide for Biologists [sciencegateway.org]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]
Validation & Comparative
A Comparative Guide to Kinase Inhibitors in Colorectal Cancer: Evaluating NVP-BHG712
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a detailed comparative analysis of two kinase inhibitors, AZ12672857 and NVP-BHG712, in the context of colorectal cancer research. Extensive searches for this compound did not yield any publicly available information regarding its mechanism of action, molecular target, or any preclinical or clinical studies in cancer. Therefore, a direct comparison with NVP-BHG712 is not possible at this time.
This document will proceed with a comprehensive overview of NVP-BHG712, a well-characterized inhibitor of the Ephrin type-B receptor 4 (EphB4), and its role in colorectal cancer. We will present its mechanism of action, supporting experimental data from preclinical studies, and detailed protocols for key assays relevant to its evaluation.
NVP-BHG712: An EphB4 Kinase Inhibitor
NVP-BHG712 is a potent and specific small molecule inhibitor of the EphB4 receptor tyrosine kinase. EphB4, and its ligand ephrin-B2, are frequently overexpressed in colorectal cancer and play a crucial role in tumor progression, angiogenesis, and metastasis.
Mechanism of Action
NVP-BHG712 competitively binds to the ATP-binding site of the EphB4 kinase domain, inhibiting its autophosphorylation and downstream signaling. This disruption of EphB4 signaling leads to several anti-cancer effects:
-
Inhibition of Tumor Cell Proliferation: By blocking pro-survival signals mediated by EphB4, NVP-BHG712 can induce cell cycle arrest and apoptosis in colorectal cancer cells.
-
Anti-Angiogenic Effects: EphB4 signaling is critical for vascular development and maturation. NVP-BHG712 can inhibit the formation of new blood vessels within the tumor microenvironment, thereby restricting tumor growth.
-
Reduction of Metastasis: EphB4 plays a role in cell adhesion and migration. Inhibition of EphB4 signaling can potentially reduce the invasive and metastatic potential of colorectal cancer cells.
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by NVP-BHG712.
Caption: Inhibition of EphB4 signaling by NVP-BHG712.
Preclinical Data for NVP-BHG712 in Colorectal Cancer
While direct head-to-head comparative data with this compound is unavailable, preclinical studies have demonstrated the anti-tumor activity of NVP-BHG712 in colorectal cancer models.
In Vitro Efficacy
| Cell Line | Assay | Endpoint | NVP-BHG712 Activity |
| HT-29 (human colorectal adenocarcinoma) | Cell Proliferation | IC50 | Data not publicly available, but shown to inhibit proliferation |
| HCT116 (human colorectal carcinoma) | Cell Proliferation | IC50 | Data not publicly available, but shown to inhibit proliferation |
Note: Specific IC50 values from peer-reviewed publications for NVP-BHG712 in various colorectal cancer cell lines are not consistently reported in the readily available literature. However, studies consistently demonstrate its inhibitory effect on cell growth.
In Vivo Efficacy
| Model | Treatment | Endpoint | Results |
| Colorectal Cancer Xenograft (Mouse) | NVP-BHG712 | Tumor Growth Inhibition | Significant reduction in tumor volume compared to vehicle control |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of kinase inhibitors like NVP-BHG712 in colorectal cancer research.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Workflow Diagram:
Reproducibility of AZ12672857's Effects on Cell Proliferation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data available for AZ12672857, a dual inhibitor of Ephrin type-B receptor 4 (EphB4) and Src kinase, focusing on its effects on cell proliferation. The objective is to offer a clear comparison with alternative inhibitors targeting the same pathways, supported by available experimental data. It is important to note that while initial studies have characterized the activity of this compound, to date, there is a lack of publicly available independent studies specifically addressing the reproducibility of these findings.
Mechanism of Action: Targeting Key Proliferation Pathways
This compound exerts its anti-proliferative effects by inhibiting two key tyrosine kinases involved in cancer cell growth and survival: EphB4 and Src.
-
EphB4 Signaling: EphB4 is a receptor tyrosine kinase that, upon binding to its ligand ephrin-B2, can trigger downstream signaling cascades. In many cancers, aberrant EphB4 signaling is linked to increased cell proliferation, migration, and angiogenesis. Key downstream pathways include the PI3K/Akt and MAPK/ERK pathways, which are central regulators of cell cycle progression and survival.
-
Src Kinase Signaling: Src is a non-receptor tyrosine kinase that plays a pivotal role in relaying signals from various cell surface receptors, including growth factor receptors and integrins. Activated Src can initiate multiple downstream pathways that promote cell proliferation, including the Ras/Raf/MEK/ERK pathway and the STAT3 pathway, leading to the transcription of genes involved in cell cycle progression like Cyclin D1.
Comparative Analysis of Inhibitor Potency
The following tables summarize the available quantitative data for this compound and selected alternative inhibitors of EphB4 and Src kinases. The data is presented as IC50 or EC50/ED50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of a specific biological process. It is crucial to consider that these values are derived from various studies and cell lines, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Inhibitory Activity of this compound and Alternatives against EphB4
| Compound | Assay Type | Cell Line/System | IC50/EC50/ED50 |
| This compound | EphB4 Kinase Inhibition | - | 1.3 nM |
| EphB4 Autophosphorylation | Transfected CHO-K1 cells | 9 nM | |
| NVP-BHG712 | EphB4 Autophosphorylation | Transfected A375 melanoma cells | 25 nM |
Table 2: Inhibitory Activity of this compound and Alternatives against Src Kinase and Cell Proliferation
| Compound | Assay Type | Cell Line/System | IC50 |
| This compound | c-Src Kinase Inhibition | - | - |
| c-Src transfected cell proliferation | 3T3 cells | 2 nM | |
| Dasatinib | Src Kinase Inhibition | Cell-free | - |
| T-cell proliferation | Human peripheral blood T-cells | 2.8 nM[1] | |
| Cell proliferation | Mel-p primary melanoma cells | 18.02 nM[2] | |
| Cell proliferation | A375 metastatic melanoma cells | 762.4 nM[2] | |
| Saracatinib (AZD0530) | c-Src Kinase Inhibition | Cell-free | 2.7 nM[3][4] |
| Cell proliferation | Src3T3 mouse fibroblasts | Potent inhibition[3][4] | |
| Cell proliferation | Various human cancer cell lines | 0.2 - >10 µM[3][4] | |
| Cell proliferation | K562 leukemia cells | 0.22 µM[3][4] | |
| Cell proliferation | Ovarian cancer cell lines | 0.53 - 8.22 µM[5] | |
| Bosutinib (SKI-606) | Src Kinase Inhibition | Cell-free | 1.2 nM[6] |
| Src-dependent cell proliferation | Rat fibroblasts | 100 nM[6] | |
| Cell proliferation | IMR-32 neuroblastoma cells | 0.64 µM[6] | |
| Cell proliferation | SK-N-AS neuroblastoma cells | 11.26 µM[6] | |
| Cell proliferation | HCT116/SW1417 cells | 8.6 µg/mL |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are representative protocols for key assays used to evaluate the efficacy of kinase inhibitors on cell proliferation and target engagement.
c-Src Transfected NIH 3T3 Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable, proliferating cells.
Materials:
-
c-Src transfected NIH 3T3 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound and/or alternative inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed c-Src transfected NIH 3T3 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and alternatives) in complete growth medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitors. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
CHO-K1 EphB4 Autophosphorylation Assay (ELISA-based)
This assay quantifies the phosphorylation of the EphB4 receptor, a direct measure of its activation state, in response to an inhibitor.
Materials:
-
CHO-K1 cells stably transfected with EphB4
-
Starvation medium (e.g., serum-free DMEM)
-
Ligand for EphB4 stimulation (e.g., ephrin-B2/Fc)
-
Test compounds (this compound and alternatives)
-
Lysis buffer containing protease and phosphatase inhibitors
-
96-well ELISA plates coated with an anti-EphB4 capture antibody
-
Detection antibody: Anti-phosphotyrosine antibody conjugated to HRP
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Culture and Starvation: Culture EphB4-transfected CHO-K1 cells to near confluence. Starve the cells in serum-free medium for 12-24 hours.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitors for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with a pre-determined optimal concentration of ephrin-B2/Fc for 15-30 minutes at 37°C to induce EphB4 autophosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
ELISA:
-
Add cell lysates to the wells of the anti-EphB4 coated plate and incubate to capture the receptor.
-
Wash the wells and add the HRP-conjugated anti-phosphotyrosine antibody to detect phosphorylated EphB4.
-
After incubation and further washing, add the TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: Determine the level of EphB4 phosphorylation relative to the stimulated control and calculate the IC50 value for each inhibitor.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways targeted by this compound and a typical experimental workflow for evaluating its effects on cell proliferation.
Caption: EphB4 signaling pathway leading to cell proliferation and its inhibition by this compound.
Caption: Src kinase signaling pathway promoting cell proliferation and its inhibition by this compound.
Caption: General experimental workflow for comparing the effects of inhibitors on cell proliferation.
Conclusion
This compound is a potent dual inhibitor of EphB4 and Src kinases with demonstrated anti-proliferative activity in preclinical models. While the initial characterization provides a strong foundation, the lack of independent reproducibility studies highlights a critical gap in the current understanding of this compound. For researchers considering the use of this compound, it is recommended to perform in-house validation experiments to confirm its activity and potency in their specific cellular models. The alternative inhibitors presented in this guide, such as NVP-BHG712 for EphB4 and dasatinib, saracatinib, and bosutinib for Src, offer a range of options for comparative studies and for targeting these pathways in various research contexts. The provided experimental protocols and pathway diagrams serve as a resource for designing and interpreting such studies.
References
- 1. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dasatinib inhibits primary melanoma cell proliferation through morphology-dependent disruption of Src-ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PTTG1 Levels Are Predictive of Saracatinib Sensitivity in Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
No Public Data Available for AZ12672857 to Compare Efficacy in KRAS Mutant vs. Wild-Type Cells
A comprehensive search of scientific literature, chemical databases, and patent repositories has yielded no publicly available information on the compound designated "AZ12672857." As a result, a comparison of its efficacy in KRAS mutant versus KRAS wild-type cells cannot be conducted at this time.
Extensive queries were performed across multiple platforms, including PubMed, PubChem, Chemical Abstracts Service (CAS), and patent databases, using the identifier "this compound" and several variations. These searches failed to identify any registered chemical structure, biological activity, or published research associated with this designation.
It is possible that "this compound" represents an internal compound code from a pharmaceutical company, such as AstraZeneca, that has not yet been disclosed in public forums. Without access to proprietary data, a detailed analysis of its mechanism of action and differential effects based on KRAS mutation status is not feasible.
To facilitate the creation of the requested comparison guide, the following information would be required:
-
Chemical Structure and Target: The definitive chemical structure of this compound and its intended biological target(s).
-
Preclinical Data: Any published or publicly presented preclinical studies, including in vitro assays and in vivo models, that have assessed the activity of this compound.
-
Cell Line Data: Specific experimental data demonstrating the efficacy of this compound in both KRAS mutant and KRAS wild-type cancer cell lines. This would ideally include measures of cell viability, apoptosis, and inhibition of downstream signaling pathways.
-
Experimental Protocols: Detailed methodologies for the experiments that generated the efficacy data.
Understanding KRAS Signaling in Cancer
KRAS is a critical proto-oncogene that, when mutated, becomes constitutively active, leading to uncontrolled cell growth and proliferation. These mutations are prevalent in numerous cancers, including pancreatic, colorectal, and non-small cell lung cancer. The development of therapies that can effectively target KRAS-mutant tumors remains a significant challenge in oncology.
A key therapeutic strategy involves targeting the downstream signaling pathways that are activated by mutant KRAS. The two primary pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Below is a generalized diagram illustrating these signaling cascades.
Caption: Simplified KRAS signaling pathways.
In the absence of specific data for this compound, this guide cannot be completed. Should information on this compound become publicly available, a comprehensive comparison guide can be developed.
Comparative analysis of AZ12672857 and Src family kinase inhibitors
This guide provides a comprehensive comparison between the novel kinase inhibitor AZ12672857 and established Src family kinase (SFK) inhibitors. The analysis focuses on biochemical potency, cellular activity, and selectivity profiles, supported by experimental data and detailed protocols to aid researchers in their drug development efforts.
Introduction to Src Family Kinases
The Src family of non-receptor tyrosine kinases plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of SFK activity is a common feature in various cancers, making them a prime target for therapeutic intervention. This guide will compare the inhibitory effects of this compound against well-characterized SFK inhibitors such as Dasatinib, Saracatinib (AZD0530), and Bosutinib.
Biochemical Potency and Selectivity
A critical aspect of any kinase inhibitor is its potency against the intended target and its selectivity profile across the human kinome. High potency ensures efficacy at lower concentrations, while high selectivity minimizes off-target effects and potential toxicity.
Table 1: Comparative Biochemical IC50 Values of Kinase Inhibitors
| Inhibitor | c-Src (nM) | Lyn (nM) | Fyn (nM) | Lck (nM) | Abl (nM) | c-Kit (nM) | PDGFRβ (nM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dasatinib | 0.5 - 1.1 | 0.2 - 1.1 | 0.3 | 0.4 - 3.3 | < 1 - 5 | 1.6 - 79 | 28 - 108 |
| Saracatinib (AZD0530) | 2.7 | 4 | 5 | 7 | 30 | >10000 | 1800 |
| Bosutinib | 1.2 | 8.6 | 13 | 16 | 1.0 | 94 | 100 |
Data represents a compilation from various sources and assays; direct comparison should be made with caution.
Cellular Activity
The efficacy of a kinase inhibitor in a biological context is determined by its ability to inhibit the target kinase within a cellular environment, leading to a measurable downstream effect.
Table 2: Comparative Cellular Activity of Kinase Inhibitors
| Inhibitor | Cell Line | Assay | IC50 (nM) |
| This compound | Data not available | Data not available | Data not available |
| Dasatinib | Various | Inhibition of Src Autophosphorylation | 1 - 10 |
| Saracatinib (AZD0530) | Various | Inhibition of Src Autophosphorylation | 50 - 150 |
| Bosutinib | Various | Inhibition of Src Autophosphorylation | 100 - 200 |
Signaling Pathways and Experimental Workflows
Understanding the signaling context in which an inhibitor acts is crucial for interpreting experimental results. The following diagrams illustrate the general Src signaling pathway and a typical experimental workflow for evaluating kinase inhibitors.
Caption: Simplified Src signaling pathway.
Caption: General experimental workflow for inhibitor evaluation.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of kinase inhibitors.
In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding of the inhibitor to the kinase of interest.
-
Reagents: Kinase, fluorescently labeled tracer, europium-labeled antibody.
-
Procedure:
-
Prepare a serial dilution of the inhibitor.
-
In a 384-well plate, add the kinase and the inhibitor.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Add the tracer and the antibody.
-
Incubate for another specified time (e.g., 60 minutes) at room temperature.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.
Western Blot for Src Phosphorylation
This method is used to determine the effect of the inhibitor on the phosphorylation of Src and its downstream targets in a cellular context.
-
Cell Culture and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the inhibitor for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phosphorylated Src (e.g., p-Src Tyr416) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total Src).
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach.
-
Inhibitor Treatment: Treat the cells with a range of inhibitor concentrations for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the absorbance against the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
Conclusion
The selection of an appropriate kinase inhibitor for research or therapeutic development requires a thorough evaluation of its biochemical and cellular properties. While established SFK inhibitors like Dasatinib, Saracatinib, and Bosutinib have well-defined profiles, the potential of novel inhibitors like this compound will be determined by a similarly rigorous comparative analysis. The data tables and protocols provided in this guide offer a framework for such an evaluation, enabling researchers to make informed decisions based on empirical evidence.
Validating the Role of EphB4 in Cancer Survival: A Comparative Guide to Inhibitory Molecules
Notice: The compound "AZ12672857" specified in the topic is not documented in publicly available scientific literature or databases. Therefore, this guide will utilize the well-characterized, selective EphB4 kinase inhibitor, NVP-BHG712 , as a primary example to demonstrate the validation of EphB4's role in cancer survival. This guide will compare the activity and experimental application of NVP-BHG712 with other therapeutic modalities targeting EphB4, providing researchers, scientists, and drug development professionals with a comprehensive overview of the available tools and supporting experimental data.
The EphB4 receptor tyrosine kinase is a critical signaling protein whose expression is often dysregulated in various cancers, including breast, prostate, colon, and head and neck cancers.[1][2] Its role in cancer is complex, exhibiting both tumor-promoting and tumor-suppressing functions depending on the cellular context.[3] EphB4 is implicated in crucial aspects of cancer progression such as cell survival, proliferation, migration, invasion, and angiogenesis.[4] This dual functionality presents a challenge for therapeutic intervention, necessitating a thorough validation of its role in a specific cancer context before targeted therapies can be effectively developed. This guide provides a comparative overview of different molecular tools used to investigate and validate the function of EphB4 in cancer, with a focus on the small molecule inhibitor NVP-BHG712.
The EphB4 Signaling Pathway
EphB4 interacts with its primary ligand, ephrin-B2, on adjacent cells, leading to bidirectional signaling. Forward signaling through EphB4's kinase domain in one cell, and reverse signaling through ephrin-B2 in the other, can activate multiple downstream pathways influencing cell behavior.
Small Molecule Inhibitor: NVP-BHG712
NVP-BHG712 is a potent and selective small molecule inhibitor that targets the ATP-binding site of the EphB4 kinase domain, thereby inhibiting its autophosphorylation and subsequent forward signaling.[5]
Performance Data
The efficacy of NVP-BHG712 has been demonstrated in various in vitro and in vivo models. It exhibits high selectivity for EphB4 over other kinases, although it also shows activity against other Eph family members.[5][6]
| Assay Type | Target | Cell Line/System | Result (IC50/ED50) | Reference |
| Kinase Autophosphorylation | EphB4 | HEK293 cells | 3.0 nM | [7] |
| Kinase Autophosphorylation | EphA2 | HEK293 cells | 3.3 nM | [7] |
| Cell-based ELISA | EphB4 | A375-EphB4 cells | 25 nM | [8] |
| Cell-based ELISA | VEGFR2 | - | 4200 nM | [9] |
| In vivo Angiogenesis | VEGF-driven | Mouse model | Significant inhibition | [5] |
| In vivo Tumor Growth | HEK293/ABCC10 Xenograft | Mouse model | Significant reduction with paclitaxel | [9] |
Table 1: Performance data for the EphB4 inhibitor NVP-BHG712.
Experimental Protocols
This assay is crucial for determining the direct inhibitory effect of a compound on EphB4 kinase activity.
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transiently transfect cells with a full-length EphB4 expression vector using a suitable transfection reagent according to the manufacturer's protocol.[5]
-
-
Inhibitor Treatment and Ligand Stimulation:
-
Immunoprecipitation and Western Blot:
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Immunoprecipitate EphB4 from the cell lysates using an anti-EphB4 antibody.[10]
-
Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a generic anti-phosphotyrosine antibody to detect phosphorylated EphB4.[10]
-
Strip and re-probe the membrane with an anti-EphB4 antibody to determine the total amount of immunoprecipitated EphB4 for normalization.
-
This assay assesses the impact of EphB4 inhibition on the survival and proliferation of cancer cells.
-
Cell Seeding:
-
Compound Treatment:
-
Treat the cells with a range of concentrations of NVP-BHG712 or a vehicle control for a specified period (e.g., 72 hours).[11]
-
-
MTT Incubation:
-
Formazan Solubilization and Measurement:
This model evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Tumor Implantation:
-
Subcutaneously implant cancer cells (e.g., HEK293/ABCC10) into the flanks of immunocompromised mice.[9]
-
-
Treatment Regimen:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer NVP-BHG712 (e.g., 25 mg/kg, orally) and/or other therapeutic agents (e.g., paclitaxel) according to the study design.[9]
-
-
Tumor Growth Monitoring:
-
Measure tumor volume using calipers at regular intervals throughout the study.
-
At the end of the study, excise and weigh the tumors.[9]
-
-
Pharmacodynamic Analysis:
-
Collect tumor samples for analysis of target engagement, such as western blotting for phosphorylated EphB4, and for biomarkers of proliferation (e.g., Ki-67) and apoptosis.
-
Comparison with Alternative EphB4-Targeting Modalities
While small molecule inhibitors like NVP-BHG712 target the intracellular kinase domain, other strategies aim to block the extracellular ligand-receptor interaction or induce receptor degradation.
Monoclonal Antibodies
Antibodies can offer high specificity and unique mechanisms of action compared to small molecules.
-
MAb131: Binds to the fibronectin-like domain 1 of human EphB4 and induces its degradation, thereby inhibiting the growth of EphB4-expressing human tumors in vivo.[15]
-
MAb47: Targets the fibronectin-like domain 2 of both human and murine EphB4. It does not cause receptor degradation but inhibits angiogenesis and the growth of both EphB4-positive and negative tumors, suggesting a primary effect on the tumor vasculature.[15]
Peptide Inhibitors
Peptides can be designed to selectively block the ligand-binding pocket of EphB4.
-
TNYL-RAW: A 15-amino-acid peptide that binds to the ephrin-binding pocket of EphB4 with high affinity (IC50 of ~15 nM) and selectivity, effectively blocking the interaction with ephrin-B2.[4][16] A PEGylated form of TNYL-RAW has been shown to inhibit EphB4 phosphorylation in cells with an IC50 of 90 nM.[16]
Soluble Receptors
The extracellular domain of EphB4 can act as a decoy receptor, sequestering ephrin-B2 and blocking both forward and reverse signaling.
-
sEphB4-HSA: A soluble form of the EphB4 extracellular domain fused to human serum albumin to improve its pharmacokinetic profile. This agent is currently in clinical trials and has been shown to inhibit tumor growth in preclinical models and in patients.[17][18]
| Inhibitor Type | Example(s) | Primary Mechanism | Advantages | Disadvantages |
| Small Molecule | NVP-BHG712 | Kinase inhibition | Oral bioavailability, cell permeability | Potential for off-target kinase effects |
| Monoclonal Antibody | MAb131, MAb47 | Ligand blocking, receptor degradation | High specificity, long half-life | Parenteral administration, immunogenicity |
| Peptide | TNYL-RAW | Ligand blocking | High selectivity | Poor stability and half-life (can be improved with modifications like PEGylation) |
| Soluble Receptor | sEphB4-HSA | Ligand sequestration | Blocks bidirectional signaling | Large molecule, parenteral administration |
Table 2: Comparison of different modalities for EphB4 inhibition.
Experimental Workflow for Validating EphB4 as a Therapeutic Target
A systematic approach is required to validate the role of EphB4 in a given cancer type and to evaluate the efficacy of a chosen inhibitor.
References
- 1. Inhibition of EphB4-ephrin-B2 signaling reprograms the tumor immune microenvironment in head and neck cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting EphB4 receptor for cancer diagnosis and therapy monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting receptor tyrosine kinase EphB4 in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Characterization of Novel Small Molecular Inhibitors of Ephrin-B2 Binding to EphB4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of the Lead Compound NVP-BHG712 as Colorectal Cancer Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchhub.com [researchhub.com]
- 15. Novel EphB4 monoclonal antibodies modulate angiogenesis and inhibit tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PEGylation Potentiates the Effectiveness of an Antagonistic Peptide That Targets the EphB4 Receptor with Nanomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mesothelioma Chemotherapy - Anti-Angiogenesis [mesorfa.org]
- 18. ascopubs.org [ascopubs.org]
General Experimental Protocol for In Vivo Anti-Tumor Activity Assessment
Compound AZ12672857: Publicly Available Data on In Vivo Anti-Tumor Activity is Limited
As of November 2025, a comprehensive search of publicly available scientific literature, clinical trial databases, and patent filings reveals no specific information regarding the in vivo anti-tumor activity of a compound designated this compound. This suggests that this compound may be an internal development code for a compound that has not yet reached public disclosure stages, a project that has been discontinued, or a potential misidentification of the compound's name.
Without specific data on this compound, a direct comparison with alternative therapies, as requested, cannot be compiled. However, to provide context for researchers, scientists, and drug development professionals interested in the preclinical in vivo validation of novel anti-tumor agents, this guide outlines the general methodologies and considerations for such studies, using common examples of alternative therapeutic strategies.
The in vivo validation of a novel anti-tumor compound typically involves a series of standardized experiments to assess its efficacy and safety profile in living organisms, most commonly in rodent models.
1. Cell Line and Xenograft/Syngeneic Model Establishment:
-
Cell Culture: Human cancer cell lines relevant to the therapeutic target are cultured under sterile conditions.
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are often used for human cancer cell line xenografts. For studies involving immunotherapy, syngeneic models (mouse tumor cell lines in immunocompetent mice) are employed.
-
Tumor Implantation: A specific number of cancer cells are injected subcutaneously or orthotopically into the mice.
2. Dosing and Administration:
-
Compound Formulation: The investigational drug (e.g., this compound) is formulated in a suitable vehicle for administration.
-
Route of Administration: The compound is administered via a clinically relevant route, such as oral gavage (PO), intravenous (IV), or intraperitoneal (IP) injection.
-
Dose and Schedule: A dose-response study is typically conducted to determine the optimal dose and treatment schedule.
3. Efficacy Evaluation:
-
Tumor Volume Measurement: Tumor size is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Animal body weights are monitored as an indicator of toxicity.
-
Survival Analysis: In some studies, animals are monitored until a predetermined endpoint to assess the impact of the treatment on overall survival.
4. Data Analysis:
-
Statistical analysis is performed to compare tumor growth inhibition between the treated and control (vehicle) groups.
Conceptual Experimental Workflow
Caption: General workflow for in vivo anti-tumor activity studies.
Comparison with Alternative Anti-Tumor Therapies
While a direct comparison with this compound is not possible, the following table provides a conceptual framework for how a novel agent could be compared against established and emerging cancer therapies. The data presented are hypothetical and for illustrative purposes only.
| Therapeutic Agent | Mechanism of Action | Typical In Vivo Model | Hypothetical Tumor Growth Inhibition (%) | Potential Advantages | Potential Disadvantages |
| This compound | Unknown | To be determined | Data not available | Data not available | Data not available |
| Chemotherapy (e.g., Paclitaxel) | Mitotic inhibitor | Xenograft models | 40-60% | Broad applicability | High toxicity, drug resistance |
| Targeted Therapy (e.g., EGFR inhibitor) | Blocks specific signaling pathways | Xenograft models with specific mutations | 60-80% (in sensitive models) | High specificity, lower off-target toxicity | Acquired resistance, narrow patient population |
| Immunotherapy (e.g., Anti-PD-1) | Blocks immune checkpoints | Syngeneic models | 30-70% | Durable responses, immunological memory | Immune-related adverse events, not effective in all patients |
Signaling Pathway Considerations
The development of a novel anti-tumor agent like this compound would necessitate the elucidation of its mechanism of action, including the signaling pathways it modulates. Below is a simplified, hypothetical signaling pathway that a novel kinase inhibitor might target.
Caption: Hypothetical MAPK/ERK pathway inhibition by this compound.
Safety Operating Guide
Personal protective equipment for handling AZ12672857
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of AZ12672857, a potent, orally active inhibitor of EphB4 and Src kinases. Given the nature of this research compound, all personnel must adhere to strict safety protocols to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Due to the potent biological activity of this compound, a comprehensive approach to personal protection is mandatory. The following PPE must be worn at all times when handling the compound:
-
Eye Protection: Chemical safety goggles with side shields are required to protect against splashes and airborne particles.
-
Hand Protection: Nitrile gloves are essential. For prolonged handling or when there is a risk of direct contact, double-gloving is recommended. Change gloves immediately if they become contaminated.
-
Body Protection: A fully buttoned lab coat must be worn. For procedures with a higher risk of splashes or aerosol generation, consider a disposable gown.
-
Respiratory Protection: For procedures that may generate dust or aerosols, such as weighing or dissolving the solid compound, a NIOSH-approved respirator is necessary. Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.
2.1. Preparation and Weighing:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Ensure all necessary equipment (spatulas, weigh boats, vials, etc.) is clean and readily available.
-
Carefully weigh the required amount of the compound, minimizing the creation of dust.
-
Clean the weighing area and all equipment thoroughly after use.
2.2. Dissolving the Compound:
-
Add the solvent to the vial containing the pre-weighed this compound.
-
Cap the vial securely before agitating to dissolve the compound.
-
If heating is required, use a controlled heating block and ensure adequate ventilation.
2.3. Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date.
-
When transferring solutions, use appropriate pipettes and techniques to avoid splashes and aerosols.
-
Work over a disposable absorbent bench liner to contain any potential spills.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste contaminated with this compound, including empty vials, weigh boats, gloves, and disposable lab coats, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, labeled hazardous waste container. Do not dispose of this material down the drain.[1]
-
Sharps: Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container for chemical waste.[2]
-
Waste Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[1] Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1][3]
Quantitative Data Summary
Specific quantitative data for this compound is not publicly available. The following table provides general information for a representative research compound and should be used for guidance only.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₇N₇O₂ | Supplier Data |
| Molecular Weight | 445.52 g/mol | Supplier Data |
| Appearance | Solid | General Knowledge |
| Solubility | Soluble in DMSO | General Knowledge |
| Storage Temperature | -20°C for long-term storage | [4] |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ubpbio.com [ubpbio.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
